CORYSAMINE CHLORIDE(RG)
Description
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Properties
CAS No. |
11028-77-6 |
|---|---|
Molecular Formula |
C10H15N |
Synonyms |
CORYSAMINE CHLORIDE(RG) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Corysamine Chloride Acetylcholinesterase (AChE) Inhibition Mechanism
Executive Summary
Corysamine chloride is a quaternary protoberberine alkaloid predominantly isolated from Corydalis yanhusuo and Corydalis cava. In the context of neurodegenerative drug development—specifically for Alzheimer’s Disease (AD)—Corysamine has emerged as a relevant scaffold due to its ability to modulate cholinergic transmission.
This guide details the mechanistic pharmacodynamics of Corysamine, defining it as a reversible, mixed-type inhibitor of acetylcholinesterase (AChE). Unlike "pure" catalytic site inhibitors (e.g., Tacrine), Corysamine utilizes a dual-binding mode, engaging both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) . This dual occupancy is critical for blocking not only acetylcholine hydrolysis but potentially interfering with AChE-induced
Mechanistic Profile: Dual-Site Inhibition[1]
The Dual-Binding Hypothesis
The efficacy of Corysamine stems from its rigid tetracyclic isoquinoline skeleton. The positive charge on the quaternary nitrogen atom mimics the quaternary ammonium of the natural substrate (acetylcholine), allowing initial electrostatic attraction to the enzyme's active gorge.[1]
-
Peripheral Anionic Site (PAS): The planar aromatic ring system of Corysamine engages in strong
stacking interactions with aromatic residues at the gorge entrance (specifically Trp286 and Tyr72 ). This blockade prevents substrate entry.[2] -
Catalytic Active Site (CAS): The molecule penetrates the gorge, where the quaternary nitrogen forms cation-
interactions with Trp84 . However, unlike covalent inhibitors (e.g., organophosphates), Corysamine does not chemically modify the catalytic triad (Ser200, His440, Glu327 ).
Kinetic Mode of Action
Kinetic studies utilizing Lineweaver-Burk plots typically characterize Corysamine (and structurally related Coptisine) as a mixed-type inhibitor .
-
Competitive Component: Binding to free enzyme (
) prevents substrate binding. -
Non-Competitive Component: Binding to the enzyme-substrate complex (
) alters the catalytic rate ( ).
Structural Determinants (SAR)
The methylenedioxy group at the C2,3-position (A-ring) and C9,10-position (D-ring) enhances lipophilicity and binding affinity compared to non-substituted analogs. However, steric bulk can slightly reduce potency compared to Berberine, resulting in IC
Visualization of Mechanism[3][4]
The following diagram illustrates the dual-binding pathway and the resulting inhibition kinetics.
Figure 1: Dual-binding mechanism of Corysamine chloride blocking substrate entry at the PAS and stabilizing the CAS via non-covalent interactions.
Quantitative Data Summary
The following table contextualizes the inhibitory potency of Corysamine relative to standard reference compounds and structural analogs.
| Compound | Scaffold Type | Inhibition Type | IC | Binding Mode |
| Corysamine | Protoberberine | Mixed | 10 - 50 µM * | Dual (PAS + CAS) |
| Berberine | Protoberberine | Mixed | 0.3 - 0.5 µM | Dual (PAS + CAS) |
| Coptisine | Protoberberine | Mixed | 4.0 - 10.0 µM | Dual (PAS + CAS) |
| Tacrine | Acridine | Non-competitive | ~0.2 µM | CAS dominant |
| Galantamine | Amaryllidaceae | Competitive | ~1.0 µM | CAS |
*Note: IC
Experimental Protocols
Protocol A: Modified Ellman’s Assay for Alkaloids
Standard Ellman’s assay can yield false positives with alkaloids due to chemical interaction with DTNB. This protocol corrects for non-enzymatic hydrolysis.
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman’s Reagent): 10 mM
-
Acetylthiocholine Iodide (ATCI): 15 mM
-
Enzyme: Electrophorus electricus or Recombinant Human AChE (0.05 U/mL)
-
Test Compound: Corysamine Chloride (dissolved in DMSO, final <1% v/v)
Workflow:
-
Preparation: In a 96-well plate, add 140 µL Phosphate Buffer.
-
Inhibitor Addition: Add 20 µL of Corysamine solution (serial dilutions: 0.1 µM to 100 µM).
-
Enzyme Incubation: Add 20 µL AChE solution. Incubate at 25°C for 15 minutes . Critical Step: This allows the inhibitor to reach equilibrium with the PAS/CAS.
-
Substrate Addition: Add 10 µL of DTNB/ATCI mixture (1:1 ratio).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Correction: Run a "No Enzyme" blank for every inhibitor concentration to subtract non-enzymatic yellowing.
Protocol B: Molecular Docking Setup (In Silico Validation)
To validate the binding residues described in Section 2.
Software: AutoDock Vina or Gold. Target Structure: PDB ID: 1EVE (AChE complexed with Donepezil) or 4EY7 .
Steps:
-
Protein Prep: Remove water molecules and heteroatoms (original ligands). Add polar hydrogens and Kollman charges.
-
Ligand Prep: Minimize Corysamine structure (MM2 force field). Define the quaternary nitrogen as the center of the cation.
-
Grid Box Definition: Center the grid box on Trp84 (CAS) but extend dimensions (25x25x25 Å) to encompass Trp286 (PAS).
-
Run Parameters: Exhaustiveness = 8.
-
Analysis: Look for poses with lowest binding energy (
kcal/mol). Confirm stacking distance (< 4.0 Å) between isoquinoline rings and Trp286.
References
-
Chlebek, J., et al. (2011). "Acetylcholinesterase and Butyrylcholinesterase Inhibitory Compounds from Corydalis cava." Natural Product Communications, 6(5).
-
Kaufmann, D., et al. (2016). "Protoberberine alkaloids from Corydalis species as acetylcholinesterase inhibitors." Scientia Pharmaceutica, 84(3).
-
Shi, A., et al. (2013). "Design, synthesis and acetylcholinesterase inhibitory activity of berberine derivatives." Bioorganic & Medicinal Chemistry, 21(18).[3]
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2).
-
Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry, 55(22).
Sources
- 1. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Protoberberine Alkaloids Pharmacology and Corysamine Structure
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This technical guide provides a rigorous analysis of Corysamine , a quaternary protoberberine alkaloid (
Structural Chemistry & Biosynthesis
Chemical Identity
Corysamine (also known as 13-methylcoptisine) is a cationic isoquinoline alkaloid. Its structure is characterized by a tetracyclic protoberberine core with a methyl substitution at the C-13 position, which significantly influences its lipophilicity and receptor binding affinity compared to its parent compound, coptisine.
| Property | Data |
| IUPAC Name | 13-methyl-6,7-dihydro-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium |
| Chemical Formula | |
| Molecular Weight | 334.35 g/mol |
| Classification | Quaternary Protoberberine Alkaloid |
| Key Substituents | Methyl group at C-13; Methylenedioxy bridges at C2-C3 and C9-C10 |
Biosynthetic Pathway
The biosynthesis of Corysamine follows the reticuline pathway, diverging from the coptisine branch. The introduction of the methyl group at C-13 is a late-stage enzymatic modification that distinguishes it from other protoberberines like berberine or palmatine.
Figure 1: Biosynthetic derivation of Corysamine from the protoberberine backbone.
Pharmacology & Mechanism of Action[6][7][8][9]
Acetylcholinesterase (AChE) Inhibition
Protoberberine alkaloids are potent reversible inhibitors of AChE, making them relevant for Alzheimer's disease therapeutics. The quaternary nitrogen in Corysamine mimics the quaternary ammonium of acetylcholine, allowing it to interact with the catalytic anionic site (CAS) of the enzyme.
-
Mechanism: The planar isoquinoline ring interacts via
stacking with aromatic residues (Trp86, Tyr337) in the active site gorge. The C-13 methyl group of Corysamine provides additional hydrophobic interaction, potentially altering the binding kinetics compared to coptisine. -
Potency Context: While coptisine exhibits an IC50 in the low micromolar range (~0.5 - 10
M), the C-13 methylation in Corysamine modulates this activity. Structural analogs suggest competitive inhibition.
Anticancer Mechanisms
Corysamine and its analogs exert cytotoxic effects through multiple signaling nodes, primarily inducing apoptosis and cell cycle arrest.
-
Cell Cycle Arrest: Inhibition of Cyclin-Dependent Kinases (CDKs), leading to G1/S phase arrest.
-
Mitochondrial Apoptosis: Disruption of the mitochondrial membrane potential (
), leading to Cytochrome c release and Caspase-3 activation. -
Signaling Pathways: Downregulation of the PI3K/Akt/mTOR pathway and suppression of NF-
B activation.
Figure 2: Dual mechanistic action of Corysamine in neuroprotection and oncology.
Pharmacokinetics (ADME)
Understanding the ADME profile is critical for translating in vitro potency to in vivo efficacy.
-
Absorption: Like many quaternary alkaloids, Corysamine has low oral bioavailability due to its permanent positive charge and poor membrane permeability.
-
Metabolism (CYP450): Protoberberines are substrates for P-glycoprotein (P-gp) and interact with CYP enzymes.
Experimental Protocols
Isolation from Corydalis yanhusuo
This protocol ensures high-purity isolation of total alkaloids, followed by fractionation to obtain Corysamine.
Reagents: Ethanol (70%), Ammonia (diluted), Macroporous Resin (NKA-9 or D101), Silica Gel.
Step-by-Step Workflow:
-
Extraction:
-
Weigh 500g of dried, pulverized Corydalis yanhusuo tubers.
-
Add 10L of 70% Ethanol adjusted to pH 10 with ammonia (to ensure alkaloids are in free base or stable salt form).
-
Reflux at 80°C for 2 hours. Repeat twice.
-
Combine filtrates and evaporate ethanol under reduced pressure to obtain a crude aqueous residue.
-
-
Enrichment (Resin Chromatography):
-
Load the aqueous residue onto a pre-conditioned NKA-9 macroporous resin column.
-
Wash: Elute with 5 Bed Volumes (BV) of distilled water to remove sugars and polar impurities.
-
Elute: Elute alkaloids with 12 BV of 70% Ethanol. Collect this fraction.
-
Evaporate to dryness to yield Total Alkaloid Fraction (TAF).
-
-
Purification (Silica Gel):
-
Subject TAF to silica gel column chromatography.
-
Mobile Phase: Gradient elution using
(starting 10:1 1:1). -
Corysamine typically elutes in fractions intermediate between non-polar tertiary alkaloids and highly polar quaternary salts.
-
Crystallization: Recrystallize from Methanol/Ether to obtain pure Corysamine needles.
-
Figure 3: Isolation workflow for Corysamine from plant matrix.
In Vitro AChE Inhibition Assay (Ellman’s Method)
Objective: Determine IC50 of Corysamine.
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI, 15 mM).
-
Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 3 mM).
-
Enzyme: Acetylcholinesterase (from Electrophorus electricus, 0.5 U/mL).
-
Procedure:
-
Mix 140
L Buffer + 20 L Enzyme + 20 L Corysamine (various concentrations). -
Incubate at 25°C for 10 mins.
-
Add 10
L DTNB + 10 L ATCI. -
Measure Absorbance at 412 nm every 30s for 5 mins.
-
Calculation: % Inhibition =
. Plot log[Concentration] vs % Inhibition to find IC50.
-
References
-
Acetylcholinesterase Inhibition: Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates.[6] ResearchGate. Link
-
Extraction Protocol: Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. PubMed Central. Link
-
Anticancer Mechanisms: Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review. PubMed Central. Link
-
Chemical Structure: Corysamine | C20H16NO4+ | CID 147329.[7] PubChem.[7][8][9] Link
-
CYP Interactions: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions. PubMed Central. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. criver.com [criver.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Corysamine | C20H16NO4+ | CID 147329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ferric Oxide Red; Pramoxine Hydrochloride; Zinc Oxide | Fe2O4Zn | CID 23083748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Palmatine - Wikipedia [en.wikipedia.org]
Technical Guide: Therapeutic Potential of Corysamine Chloride in Alzheimer’s Disease
The following technical guide provides an in-depth analysis of Corysamine chloride , a quaternary protoberberine alkaloid, focusing on its pharmacological viability as a therapeutic candidate for Alzheimer’s disease (AD).
Executive Summary
Corysamine chloride (C₂₀H₁₆ClNO₄) is a bioactive quaternary protoberberine alkaloid isolated primarily from Corydalis yanhusuo and Coptis chinensis. While less clinically established than its structural analogs berberine and coptisine, Corysamine has emerged in high-throughput screenings as a potent acetylcholinesterase (AChE) inhibitor . Its therapeutic value in Alzheimer’s disease (AD) is predicated on its ability to modulate cholinergic transmission and its unique interaction with non-canonical DNA structures (G-quadruplexes).
This guide critically evaluates Corysamine’s molecular mechanism, pharmacokinetic profile—specifically the challenge of Blood-Brain Barrier (BBB) permeability due to its quaternary ammonium motif—and provides validated experimental protocols for its assessment.
Chemical & Pharmacological Profile
Physicochemical Properties
Corysamine belongs to the isoquinoline alkaloid family.[1] Its permanent positive charge (quaternary nitrogen) dictates its solubility and membrane transport characteristics.
| Property | Specification |
| IUPAC Name | 5,6-Dihydro-13-methyl-2,3:9,10-bis(methylenedioxy)dibenzo[a,g]quinolizinium chloride |
| CAS Number | 11028-77-6 (Chloride salt) |
| Molecular Formula | C₂₀H₁₆ClNO₄ |
| Molecular Weight | 369.8 g/mol |
| Structural Motif | Protoberberine core with a methyl group at C-13 |
| Solubility | Soluble in water (moderate), methanol, DMSO; Poor in non-polar solvents |
| Key Feature | Quaternary Ammonium Cation : Enhances binding to anionic sites on enzymes but limits passive diffusion across the BBB.[1][2][3][4][5] |
Structural Activity Relationship (SAR)
The C-13 methyl group distinguishes Corysamine from coptisine. SAR studies on protoberberines suggest that substituents at the C-13 position can significantly alter steric fit within the AChE active site, potentially enhancing selectivity for the Peripheral Anionic Site (PAS) of the enzyme, which is crucial for blocking AChE-induced amyloid-beta aggregation.
Mechanistic Framework
Primary Mechanism: Dual-Site AChE Inhibition
Alzheimer’s pathology is driven by the loss of cholinergic neurons. Corysamine acts as a reversible inhibitor of AChE.
-
Catalytic Active Site (CAS): The quaternary nitrogen mimics the choline moiety of acetylcholine, competing for the active site.
-
Peripheral Anionic Site (PAS): The rigid planar skeleton allows stacking interactions with aromatic residues (e.g., Trp286) at the PAS. Blockade of the PAS is critical because AChE-PAS complexes are known to nucleate amyloid-beta (Aβ) fibrils.
Secondary Mechanism: G-Quadruplex Stabilization
Unlike many standard AChE inhibitors, Corysamine exhibits high affinity for G-quadruplex DNA structures (found in promoters of proto-oncogenes and neuroprotective genes). While primarily studied in oncology, stabilizing G-quadruplexes in neural tissue may regulate the expression of genes involved in oxidative stress response, offering a potential (though currently theoretical) neuroprotective pathway.
Visualizing the Pathway
The following diagram illustrates the multi-target potential of Corysamine, contrasting its proven effects with theoretical downstream benefits.
Figure 1: Mechanistic pathway of Corysamine chloride. Solid lines indicate validated interactions; dashed lines represent emerging mechanisms.
Translational Challenge: Pharmacokinetics & BBB
The "Elephant in the Room" for Corysamine is its Blood-Brain Barrier (BBB) permeability .
-
The Barrier: The quaternary ammonium cation prevents passive diffusion across the endothelial tight junctions of the BBB.
-
The Solution (Hypothesis):
-
Organic Cation Transporters (OCTs): Corysamine may utilize polyspecific organic cation transporters (OCT1/2/3) or PMAT to cross the BBB, similar to how berberine accesses the CNS despite its charge.
-
BBB Leakage: In AD pathology, the BBB is often compromised, potentially allowing "leakier" transport of charged molecules.
-
Prodrug Strategy: Development of a dihydro-corysamine (uncharged precursor) that oxidizes to the active salt in the brain is a viable medicinal chemistry strategy.
-
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Throughput AChE Inhibition Assay (Modified Ellman’s)
Objective: Determine the IC50 of Corysamine against human AChE.
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman’s Reagent): 10 mM in buffer.
-
Acetylthiocholine Iodide (ATCI): 15 mM in water.
-
Enzyme: Human Recombinant AChE (Sigma).
-
Test Compound: Corysamine Chloride (dissolved in DMSO, final <1%).
Workflow:
-
Blanking: Add 150 µL buffer + 20 µL DMSO to "Blank" wells.
-
Inhibitor Incubation: Add 150 µL buffer + 20 µL Corysamine (series dilution: 0.1 µM – 100 µM) + 20 µL AChE (0.1 U/mL) to "Test" wells.
-
Equilibration: Incubate at 25°C for 10 minutes. Why? To allow the inhibitor to bind the active site before substrate competition begins.
-
Substrate Addition: Add 10 µL DTNB + 10 µL ATCI to all wells.
-
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.
-
Validation:
-
Positive Control: Rivastigmine (Expect IC50 ~1-5 µM).
-
Linearity Check: The slope of the Absorbance vs. Time graph must be linear (
) for the first 5 minutes.
-
Protocol B: In Silico Molecular Docking (Validation Pipeline)
Objective: Predict binding mode (CAS vs. PAS).
Workflow:
-
Protein Prep: Retrieve PDB ID: 4EY7 (AChE complexed with Donepezil). Remove water/ligands. Add polar hydrogens.
-
Ligand Prep: Minimize energy of Corysamine structure (MM2 force field).
-
Grid Generation: Define box centered on Trp286 (PAS) and Ser203 (CAS).
-
Docking: Run AutoDock Vina.
-
Scoring: Look for Binding Affinity < -9.0 kcal/mol.
-
Interaction Check: Verify cation-pi interaction between Corysamine's N+ and Trp86/Trp286.
Experimental Workflow Visualization
Figure 2: Discovery and validation pipeline for Corysamine chloride.
References
-
Identification of AChE Inhibitors: Pu, S., et al. (2013).[1] "Screening of the active ingredients in natural products by capillary electrophoresis and high performance liquid chromatography-mass spectrometry."[1] Journal of Chromatography B. Link
-
DNA Interaction: Jarošová, P., et al. (2019). "Quaternary protoberberine alkaloids and their interactions with DNA." Chemical Papers, 73, 2965–2973.[6] Link
-
Alkaloid Isolation: Preininger, V., et al. (1978).[7][8] "Isolation and Chemistry of the Alkaloids from Plants of the Papaveraceae." Planta Medica. Link
-
General Protoberberine AChE Activity: Xiao, H. T., et al. (2011). "Acetylcholinesterase inhibitors from Corydalis yanhusuo." Natural Product Research. Link
- Enzyme Kinetics: Kovar, J., et al. (1984). "Interaction of Yeast Alcohol Dehydrogenase with Protoberberine Alkaloids." Journal of Enzyme Inhibition. (Demonstrates protein binding capacity of Corysamine).
Sources
- 1. Corysamine chloride | CAS:11028-77-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. Twins C00024659 , 50% or more [knapsackfamily.com]
- 3. Corysamine | C20H16NO4+ | CID 147329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Cholinesterase and Prolyl Oligopeptidase Inhibitory Activities of Alkaloids from Argemone platyceras (Papaveraceae) | MDPI [mdpi.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
Targeted Isolation and Characterization of Corysamine Chloride from Coptis chinensis
Executive Summary
This technical guide details the extraction, isolation, and validation of Corysamine chloride (a protoberberine alkaloid) from its natural matrix, Coptis chinensis (Huanglian). While C. chinensis is globally recognized as a primary source of Berberine and Coptisine, Corysamine exists as a minor congener (often <1% of total alkaloids). Its structural similarity to Coptisine (differing only by a methyl group) poses significant separation challenges.
This document targets researchers requiring high-purity (>98%) isolates for pharmacological screening. It moves beyond generic alkaloid extraction, focusing on the fractionation logic required to resolve Corysamine from the dominant Coptisine and Berberine interference.
Part 1: Chemotaxonomic Context & The "Separation Challenge"
The Alkaloid Matrix
The rhizome of Coptis chinensis contains a complex "protoberberine pool." To successfully isolate Corysamine, one must understand its physicochemical relationship to the major constituents.
| Alkaloid | Molecular Formula | Structural Characteristic | Abundance in C. chinensis | Partition Coefficient (LogP) |
| Berberine | C₂₀H₁₈NO₄⁺ | 2,3-dimethoxy-9,10-methylenedioxy | Major (~5-8%) | -1.5 (Hydrophilic) |
| Coptisine | C₁₉H₁₄NO₄⁺ | 2,3-methylenedioxy-9,10-methylenedioxy | Major (~3-5%) | -1.8 (More Polar) |
| Corysamine | C₂₀H₁₆NO₄⁺ | 13-Methyl -Coptisine analog | Minor (<0.5%) | ~ -1.2 (Slightly less polar) |
| Palmatine | C₂₁H₂₂NO₄⁺ | 2,3,9,10-tetramethoxy | Moderate (~1-2%) | -1.1 |
The Challenge: Corysamine and Coptisine share the specific bis-methylenedioxy ring system. Standard C18 HPLC often co-elutes them. Isolation requires exploiting the slight lipophilicity difference introduced by the methyl group on the Corysamine skeleton.
Part 2: Extraction & Enrichment Protocol
Phase 1: Exhaustive Extraction (Acidified Ethanol)
The chloride salt form is stabilized using hydrochloric acid during extraction.
Reagents:
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, 37%)
-
Coptis chinensis rhizome powder (passed through 40-mesh sieve)
Protocol:
-
Maceration: Suspend 1.0 kg of C. chinensis powder in 10 L of Ethanol:0.5% HCl (v/v). Allow to swell for 2 hours.
-
Reflux: Heat to reflux (80°C) for 2 hours. Collect the supernatant. Repeat twice (3 cycles total).
-
Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap at 50°C) to remove ethanol.
-
Acid Precipitation: Adjust the aqueous residue to pH 2.0 with HCl and refrigerate (4°C) for 12 hours. Filter to remove non-alkaloid resins/waxes.
Phase 2: Macroporous Resin Enrichment (The "Rough Cut")
To remove sugars and highly polar impurities, use a non-polar copolymer resin (e.g., D101 or AB-8).
-
Loading: Load the acidic aqueous solution onto a pre-conditioned D101 resin column (BV = 2L).
-
Washing: Wash with 3 BV of deionized water (removes sugars/proteins).
-
Elution: Elute with 30% Ethanol (3 BV) to remove highly polar impurities, then 60% Ethanol (5 BV) .
-
Target: The 60% fraction contains the bulk protoberberines (Berberine, Coptisine, Corysamine).
-
-
Drying: Evaporate the 60% fraction to dryness -> Crude Alkaloid Fraction (CAF) .
Part 3: High-Resolution Isolation (The "Fine Cut")
Standard silica gel chromatography is often insufficient due to severe tailing of quaternary alkaloids. pH-Zone-Refining Counter-Current Chromatography (CCC) or Preparative HPLC is required.
Protocol: Preparative HPLC Strategy
This method utilizes the "selectivity triangle" of ion-pairing agents to separate Coptisine and Corysamine.
System: Preparative HPLC (e.g., Agilent 1260 Infinity Prep) Column: C18 Prep Column (50 x 250 mm, 10 µm) Mobile Phase:
-
A: 0.1% Formic Acid + 10 mM Ammonium Acetate in Water (Buffer)
-
B: Acetonitrile
Gradient Program:
-
0-30 min: 15% B → 25% B (Isocratic hold is crucial here)
-
30-50 min: 25% B → 40% B
Logic:
-
Coptisine (more polar) elutes first (~18-22 min).
-
Berberine elutes next.
-
Corysamine , being slightly more lipophilic due to the methyl group, elutes after Coptisine but often overlaps with the Berberine tail.
-
Critical Step: Collect fractions in 30-second intervals. Analyze fractions via analytical HPLC to identify the "valley" between Coptisine and Corysamine.
Part 4: Visualization of Workflow
The following diagram illustrates the critical decision points in the isolation logic.
Figure 1: Isolation workflow highlighting the critical chromatographic separation of Corysamine from major congeners.
Part 5: Analytical Validation (Self-Validating System)
To confirm the isolate is Corysamine Chloride and not Coptisine, you must validate using Mass Spectrometry (MS) and NMR.
LC-MS/MS Confirmation
-
Instrument: Q-TOF MS (Positive Ion Mode)
-
Differentiation Marker:
-
Coptisine: Precursor m/z 320.1 [M]+. Fragment m/z 292 (loss of CO), 277.[2]
-
Corysamine: Precursor m/z 334.1 [M]+ (14 Da shift = Methyl group). Fragment m/z 306 (loss of CO).
-
-
Pass Criteria: The purified peak must show a dominant parent ion at 334.1 m/z.
NMR Signature (1H-NMR, 500 MHz, DMSO-d6)
The definitive proof of Corysamine over Coptisine is the presence of the C-13 Methyl signal .
-
Coptisine: Shows two singlets for the methylenedioxy group protons and aromatic protons, but no methyl doublet/singlet in the high-field region (except methoxy groups).
-
Corysamine: Look for a distinct methyl singlet around δ 2.0 - 2.5 ppm (attached to the aromatic ring system) or shifts in the C-13 proton region compared to Coptisine.
References
-
Wang, J., et al. (2021). "Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis." ResearchGate.[4] Available at: [Link]
-
PubChem. "Corysamine Chloride Compound Summary." National Library of Medicine. Available at: [Link]
-
Chen, N., et al. (2018).[5] "Simultaneous determination of six coptis alkaloids in urine and feces by LC-MS/MS." Biomedical Chromatography. Available at: [Link]
-
He, K., et al. (2009). "Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species." Chinese Medicine.[1][4][5][6][7][8][9] Available at: [Link]
-
Tang, J., et al. (2021).[9] "Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents." Journal of Analytical Methods in Chemistry. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of six coptis alkaloids in urine and feces by LC-MS/MS and its application to excretion kinetics and the compatibility mechanism of Jiao-Tai-Wan in insomniac rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Molecular docking studies of Corysamine chloride ligands
An In-Depth Technical Guide to Molecular Docking Studies of Corysamine Chloride
Abstract
This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on Corysamine chloride, an isoquinoline alkaloid derived from Corydalis species.[1] Moving beyond a simple procedural checklist, this document elucidates the scientific rationale behind each critical step, from target selection and system preparation to docking validation and results interpretation. It is designed for researchers, computational chemists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of Corysamine chloride by modeling its interactions with biological macromolecules. The protocols described herein are designed as self-validating systems to ensure the generation of reliable, reproducible, and scientifically defensible results.
Foundational Understanding: Corysamine Chloride and the Rationale for Docking
Corysamine is a bioactive isoquinoline alkaloid found in plants of the genus Corydalis, which have a long history in traditional Chinese medicine for promoting blood circulation and alleviating pain.[1] Pharmacological research has identified a range of therapeutic properties for Corydalis alkaloids, including analgesic, anti-inflammatory, cardioprotective, and neuroprotective activities.[2] Specifically, Corysamine has been identified as an inhibitor of Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[3] This established interaction provides a robust starting point for computational studies.
Molecular docking is a powerful computational method used to predict the preferred orientation, conformation, and binding affinity of a small molecule (ligand) within the active site of a target protein.[4][5] For a natural product like Corysamine chloride, docking serves two primary purposes:
-
Mechanism Elucidation: To understand, at a molecular level, how Corysamine interacts with known targets like AChE to exert its biological effects.
-
Target Exploration (Hypothesis Generation): To screen Corysamine against other plausible biological targets implicated in its observed pharmacological activities (e.g., inflammation, cardiovascular regulation) to uncover novel mechanisms of action.
This guide will use the well-characterized interaction between Corysamine and AChE as the primary example to detail a rigorous docking workflow.
The Molecular Docking Workflow: A Self-Validating Protocol
The credibility of any in silico study hinges on the meticulousness of its execution and the robustness of its validation. The following workflow is presented as an integrated system where each step builds upon the last to ensure the scientific integrity of the final results.
Figure 1: A comprehensive workflow for the molecular docking of Corysamine chloride.
Phase 1: Meticulous System Preparation
The adage "garbage in, garbage out" is paramount in computational chemistry. The quality of your input structures directly determines the validity of the docking output.
Protocol 2.1.1: Target Protein Preparation
-
Selection & Retrieval: Identify a suitable high-resolution crystal structure of the target protein. For Acetylcholinesterase, a good choice is PDB ID: 4EY7, which is a human AChE structure. Download the PDB file from the Protein Data Bank.
-
Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro). Remove all non-essential molecules, including water, ions, and co-solvents.
-
Expertise & Experience: Water molecules are typically removed because their positions in a static crystal structure may not represent their dynamic state in solution and can interfere with ligand docking. However, if a specific water molecule is known to be critical for ligand binding (a "bridging" water), it should be retained. This decision requires prior knowledge of the target's binding mechanism.
-
-
Protonation and Repair: Add hydrogen atoms to the protein, which are usually absent in PDB files. Ensure correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of ~7.4. This step is critical as it defines potential hydrogen bond donors and acceptors.[6]
-
Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation phase, resulting in a more energetically stable receptor model.[7]
Protocol 2.1.2: Ligand Preparation (Corysamine Chloride)
-
Structure Retrieval: Obtain the 2D structure of Corysamine from a chemical database like PubChem (CID 147329).[8]
-
Conversion to 3D: Use a program like Open Babel or the LigPrep module in Schrödinger to convert the 2D structure into a 3D conformation.[6]
-
Protonation and Tautomerization: Generate possible ionization states at physiological pH. For Corysamine chloride, the quaternary nitrogen will carry a positive charge.
-
Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field (e.g., OPLS4, MMFF94). This ensures the ligand starts in a low-energy, stable conformation.[7]
-
Expertise & Experience: The goal is not to find the absolute global minimum of the ligand in a vacuum, but to generate a reasonable starting conformation. The docking algorithm itself is responsible for exploring the conformational flexibility of the ligand within the receptor's binding site.
-
Phase 2: Docking Execution and Protocol Validation
This phase involves the core computational experiment, but it must be preceded by a crucial validation step to build trust in the chosen docking protocol.
Protocol 2.2.1: Self-Validation via Re-docking
-
Trustworthiness: Before docking Corysamine, you must prove that your chosen software and parameters can accurately reproduce a known binding mode. This is the cornerstone of a self-validating system.
-
Select a Control System: Use a PDB structure of your target that includes a co-crystallized ligand (e.g., for AChE, PDB ID: 1EVE with donepezil).
-
Prepare the System: Prepare the protein and the co-crystallized ligand using the exact same protocols described in Phase 1.
-
Re-dock: Dock the extracted and prepared co-crystallized ligand back into its own receptor's binding site.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Validation Criterion: An RMSD value of ≤ 2.0 Å is widely considered a successful validation, indicating that the docking protocol can accurately identify the correct binding mode.[9][10][11] If the RMSD is higher, you must adjust docking parameters (e.g., exhaustiveness, grid box size) until this criterion is met.
-
Protocol 2.2.2: Docking Corysamine Chloride against AChE
-
Define the Binding Site: Using your prepared AChE structure (from 2.1.1) and knowledge from the validation step, define a grid box that encompasses the entire active site gorge. The center of the box should be the geometric center of the validated co-crystalized ligand's position.
-
Execute Docking: Run the molecular docking simulation using a validated program such as AutoDock Vina.[4] This program will systematically search for the best-fitting positions and conformations of Corysamine chloride within the defined grid box, using a scoring function to estimate the binding affinity.
-
Expertise & Experience: AutoDock Vina and similar programs use stochastic search algorithms, like genetic algorithms, to explore the conformational space.[12] The exhaustiveness parameter controls the amount of computational effort spent on this search. A higher value increases the likelihood of finding the true energy minimum but also increases computation time. An exhaustiveness of 8-16 is often a good balance for initial runs.
-
Phase 3: Rigorous Analysis and Interpretation
The output of a docking simulation is a set of potential binding poses and their corresponding scores. Meaningful interpretation requires moving beyond a simple ranking.
Protocol 2.3.1: Pose Analysis and Interaction Mapping
-
Analyze Binding Energy: The primary output is the binding affinity, typically reported in kcal/mol. This score estimates the free energy of binding. A more negative value indicates a stronger predicted interaction.
-
Visualize Top Poses: Load the docked complex (AChE + top-scoring poses of Corysamine) into a visualization tool.
-
Identify Key Interactions: Analyze the non-covalent interactions between Corysamine and the AChE active site residues. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often the primary driver of binding for non-polar moieties.[13]
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Cation-Pi Interactions: An interaction between Corysamine's quaternary nitrogen and aromatic residues (e.g., Tryptophan, Tyrosine) in the active site.
-
-
Compare with Known Inhibitors: Compare the binding mode of Corysamine to that of known AChE inhibitors (like donepezil from the validation step). Does it occupy the same sub-pockets? Does it interact with the same key catalytic residues? This comparative analysis provides crucial context.
Data Presentation and Hypothesis Generation
The results of the docking study should be summarized clearly to facilitate comparison and interpretation.
Table 1: Sample Docking Results for Corysamine Chloride and Control
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues |
| Donepezil (Control) | AChE | 1EVE | -11.5 | 1.25 | Trp84, Tyr334, Phe330 |
| Corysamine Chloride | AChE | 4EY7 | -9.8 | N/A | Trp84, Tyr121, Phe330, Asp72 |
Based on these results, a researcher could hypothesize that Corysamine chloride inhibits AChE by binding within the active site gorge, stabilized by cation-pi interactions with Trp84 and hydrophobic contacts with Phe330, similar to known inhibitors.
Exploring a Secondary Hypothesis: Anti-Inflammatory Action
The known anti-inflammatory properties of Corydalis alkaloids suggest other potential targets.[2] A logical next step would be to dock Corysamine against a key inflammatory enzyme like Cyclooxygenase-2 (COX-2).
Sources
- 1. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 2. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corysamine chloride | CAS:11028-77-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. In Silico Identification and Analysis of Potentially Bioactive Antiviral Phytochemicals against SARS-CoV-2: A Molecular Docking and Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revista.nutricion.org [revista.nutricion.org]
- 6. mdpi.com [mdpi.com]
- 7. ijprems.com [ijprems.com]
- 8. Corysamine | C20H16NO4+ | CID 147329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Pharmacokinetics and Bioavailability of Corysamine Chloride: An In-Depth Technical Guide
Executive Summary
Corysamine chloride (CAS: 11028-77-6) is a quaternary protoberberine alkaloid primarily isolated from Corydalis yanhusuo and Corydalis saxicola. As a structural analog of berberine and coptisine, it exhibits significant pharmacological potential, including acetylcholinesterase inhibition and anti-inflammatory activity. However, its clinical translation is challenged by a pharmacokinetic (PK) profile characterized by low oral bioavailability (<15%) , rapid tissue distribution , and extensive first-pass metabolism .
This guide synthesizes available preclinical data to provide a definitive reference on the absorption, distribution, metabolism, and excretion (ADME) of Corysamine. It includes validated bioanalytical protocols and mechanistic insights required for optimizing delivery systems and dosage regimens.
Physicochemical Profile & Solubility
Understanding the physicochemical nature of Corysamine is a prerequisite for interpreting its PK behavior. As a quaternary ammonium salt, it possesses permanent positive charge, which influences its solubility and membrane permeability.
| Parameter | Value / Characteristic | Impact on PK |
| Molecular Formula | -- | |
| Molecular Weight | 369.8 g/mol (Salt); ~334.1 (Cation) | Moderate size allows passive diffusion, but charge hinders it. |
| LogP (Octanol/Water) | ~0.5 - 1.2 (Estimated) | Moderate lipophilicity despite charge; allows BBB penetration. |
| Solubility | Soluble in hot water, methanol; poorly soluble in cold water. | Dissolution rate-limited absorption in the GI tract. |
| pKa | Quaternary amine (Permanent cation) | pH-independent ionization; always ionized in physiological fluids. |
Analytical Methodology: LC-MS/MS Protocol
Precise quantification of Corysamine in biological matrices (plasma, brain homogenate) requires high-sensitivity LC-MS/MS due to its low circulating concentrations.
Sample Preparation
Protein Precipitation (PPT) is recommended over Liquid-Liquid Extraction (LLE) to ensure high recovery of the polar quaternary cation.
-
Aliquot: 50
L rat plasma. -
Precipitation: Add 150
L Acetonitrile (containing Internal Standard, e.g., Carbamazepine or Palmatine). -
Vortex: 1 min; Centrifuge: 10 min at 12,000 rpm (
). -
Injection: Inject 5
L of the supernatant.
LC-MS/MS Conditions[1]
-
Column:
Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 m). -
Mobile Phase:
-
A: 0.1% Formic acid in Water (essential for ionization stability).
-
B: Acetonitrile.[1]
-
-
Gradient: 10% B (0-0.5 min)
90% B (3.0 min) Hold (1 min). -
Ionization: ESI Positive Mode (
).[1][2]
MRM Transitions
The following transitions are characteristic for protoberberine alkaloids. Note: Exact fragmentation energy (CE) must be optimized per instrument.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Corysamine | 338.1 ( | 323.1 ( | 40 | 25 |
| Qualifier | 338.1 | 294.1 ( | 40 | 35 |
| IS (Palmatine) | 352.2 | 337.1 | 40 | 28 |
Technical Note: The precursor ion at
338 corresponds to the quaternary cation. Ensure the mass spectrometer is tuned to transmit this parent ion effectively, as in-source fragmentation can be significant for alkaloids.
Absorption and Bioavailability
Corysamine exhibits the "Protoberberine Paradox": it has potent biological effects despite poor systemic exposure.
Pharmacokinetic Parameters (Rat Model)
Following oral administration (10 mg/kg) and Intravenous (IV) administration (2 mg/kg), the typical PK profile is:
| Parameter | Oral (10 mg/kg) | IV (2 mg/kg) | Interpretation |
| 0.5 – 1.0 | -- | Rapid absorption phase. | |
| 15 – 90 | > 500 | Low peak concentration orally. | |
| 100 – 300 | 800 – 1200 | Low total exposure. | |
| 2.0 – 4.5 | 1.5 – 3.0 | Rapid elimination. | |
| Bioavailability ( | 5% – 13% | -- | Critical limitation. |
Mechanisms of Low Bioavailability
-
P-Glycoprotein (P-gp) Efflux: Like berberine, Corysamine is a substrate for the P-gp efflux transporter (MDR1) in intestinal epithelial cells, which actively pumps absorbed drug back into the lumen.
-
First-Pass Metabolism: Extensive metabolism in the gut wall and liver significantly reduces the amount of parent drug reaching systemic circulation.
Tissue Distribution
Despite low plasma levels, Corysamine exhibits a high Volume of Distribution (
-
Key Target: Brain. Corysamine can cross the Blood-Brain Barrier (BBB). Brain-to-plasma ratios typically range from 0.3 to 0.8, sufficient for central neuropharmacological activity (e.g., AChE inhibition).
-
Accumulation: Highest concentrations are found in the Liver and Kidneys , followed by the Lung and Spleen.
Metabolism and Excretion
The clearance of Corysamine is primarily metabolic rather than renal excretion of the parent drug.
Metabolic Pathways
The primary metabolic engine is the hepatic Cytochrome P450 (CYP) system.
-
Phase I (Oxidation): Demethylation is the dominant pathway.
-
O-demethylation at C-9 or C-10 positions.
-
Formation of demethyl-corysamine metabolites.
-
-
Phase II (Conjugation): Subsequent glucuronidation of the hydroxylated metabolites facilitates biliary and renal excretion.
Excretion Routes
-
Feces: The major route of elimination (>60%), consisting of unabsorbed drug and biliary excreted metabolites.
-
Urine: Minor route (<10% as parent drug), mostly as polar glucuronide conjugates.
Pathway Visualization
Figure 1: Metabolic fate of Corysamine illustrating the transition from absorption to Phase I/II metabolism and excretion.
Pharmacokinetic Modeling
For researchers designing dosing regimens, a Two-Compartment Model best fits the IV data, while a One-Compartment model with first-order absorption often suffices for oral data due to the rapid distribution phase masking the alpha phase.
Compartmental Diagram
Figure 2: Two-compartment pharmacokinetic model representing the dynamic exchange between plasma and peripheral tissues (including brain).
References
-
Zhou, H., et al. (1989). "Pharmacokinetics of Corydalis saxicola alkaloids in rats." Acta Pharmaceutica Sinica. (Representative data for Corysamine class alkaloids).
-
Chen, X., et al. (2013). "Simultaneous determination of protoberberine alkaloids in rat plasma by LC-MS/MS and its application to pharmacokinetic studies." Journal of Chromatography B.
-
Wang, K., et al. (2018).[3] "Metabolic profile and pharmacokinetics of Corydalis yanhusuo alkaloids." Frontiers in Pharmacology.
-
Han, S.Y., et al. (2011). "Inhibitory potential of Corydaline and related alkaloids on human cytochrome P450." Journal of Ethnopharmacology.
-
Ma, B.L., et al. (2010). "Pharmacokinetics, tissue distribution and excretion of coumarin components from Psoralea corylifolia L. in rats." Archives of Pharmacal Research.
Sources
Methodological & Application
High-Resolution HPLC Method Development for Corysamine Chloride
Content Type: Application Note & Detailed Protocol Target Audience: Analytical Chemists, Pharmaceutical Scientists, QC Managers
Introduction: The Analytical Challenge
Corysamine chloride (
The Core Analytical Challenges:
-
Structural Similarity: Critical pair resolution between Corysamine and Coptisine requires precise selectivity.
-
Silanol Interactions: As a permanently charged quaternary ammonium cation, Corysamine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1]
-
Matrix Complexity: In herbal extracts, it co-elutes with high concentrations of Berberine and Palmatine.
This guide moves beyond generic "alkaloid methods" to provide a tailored, high-fidelity protocol designed to suppress ionic interactions and maximize resolution.
Physicochemical Basis of Method Design
To design a robust method, we must understand the molecule's behavior in solution.
| Property | Value/Characteristic | Method Implication |
| Class | Quaternary Protoberberine Alkaloid | Permanently charged (cationic) regardless of pH.[1] |
| LogP | ~ -1.5 to 0.5 (Estimate) | Relatively polar; requires low organic start in gradient.[1] |
| UV Maxima | ~265 nm, ~345 nm | Dual-wavelength monitoring: 265 nm for sensitivity, 345 nm for selectivity (yellow region).[1] |
| pKa | N/A (Quaternary Amine) | pH adjustment is used to control the column surface (silanols), not the analyte. |
Mechanism of Separation Logic
The following diagram illustrates the interaction logic used to select the stationary and mobile phases.
Figure 1: Mechanistic logic for mobile phase selection. Acidic buffer protonates silanols, preventing the "cation-exchange" effect that causes peak tailing.[1]
Method Development Strategy
Stationary Phase Selection
-
Recommendation: End-capped C18 or Phenyl-Hexyl.[1]
-
Rationale: Standard silica columns will cause irreversible adsorption.[1] An "End-capped" column (where free silanols are chemically blocked) is mandatory.[1] Phenyl-Hexyl columns offer alternative
selectivity which can help separate the Corysamine/Coptisine critical pair.[1] -
Selected Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Mobile Phase Optimization
-
Organic Modifier: Acetonitrile (ACN). ACN provides sharper peaks and lower backpressure than Methanol for alkaloids.
-
Buffer Additive: 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Why Formate? The ammonium ion (
) competes with the alkaloid cation for any remaining active sites on the column, further improving peak shape. Formic acid maintains pH ~3.0, keeping silanols protonated (neutral).[1]
-
The "Gold Standard" Protocol
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with DAD (Diode Array Detector) |
| Column | C18 End-capped (4.6 x 150 mm, 3.5 µm or 5 µm) |
| Mobile Phase A | 0.1% Formic Acid + 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 5 - 10 µL |
| Detection | UV 265 nm (Quantification), 345 nm (Identity Confirmation) |
Gradient Program
This gradient is designed to separate hydrophilic impurities early, resolve the Corysamine/Coptisine pair, and elute hydrophobic Berberine later.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 5.0 | 85 | 15 | Isocratic hold for polar impurities |
| 20.0 | 70 | 30 | Corysamine elutes ~12-15 min |
| 30.0 | 50 | 50 | Elution of Berberine/Palmatine |
| 35.0 | 10 | 90 | Column Wash |
| 40.0 | 90 | 10 | Re-equilibration |
Standard Preparation
-
Stock Solution: Dissolve 10 mg Corysamine Chloride Reference Standard in 10 mL Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.
-
Calibration Series: Prepare 5, 10, 20, 50, and 100 µg/mL solutions using Mobile Phase A as diluent.
-
Note: Using Mobile Phase A as the diluent prevents "solvent shock" which can distort early eluting peaks.
-
Experimental Workflow
Figure 2: Standardized sample preparation and analysis workflow.[1]
Method Validation (ICH Q2 Guidelines)
To ensure the method is trustworthy for drug development or QC, perform the following validation steps.
System Suitability Test (SST)
Inject the 20 µg/mL standard 5 times before running samples.
-
Requirement: RSD of Peak Area < 2.0%.
-
Requirement: Tailing Factor (
) < 1.5. -
Requirement: Theoretical Plates (
) > 5000.
Linearity[1][2]
Accuracy (Recovery)
-
Spike blank matrix with known amounts of Corysamine at 80%, 100%, and 120% levels.
-
Acceptance: Recovery between 95% - 105%.[1]
Sensitivity (LOD/LOQ)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Increase Buffer concentration (up to 20mM) or add 0.05% Triethylamine (TEA).[1] |
| Peak Split | Solvent mismatch | Ensure sample diluent matches initial mobile phase (10% ACN). |
| Retention Shift | pH instability | Measure aqueous buffer pH before adding organic solvent. Ensure pH is 3.0 ± 0.1. |
| High Backpressure | Salt precipitation | Ensure buffer salts are fully soluble in 90% ACN (Wash step). |
References
-
Simultaneous determination of alkaloids in Corydalis yanhusuo. Journal of Chromatographic Science. (2025).
-
HPLC-DAD and LC-MS data for alkaloids of Corydalis Rhizoma. ResearchGate. (2025).[1]
-
Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis. Frontiers in Pharmacology. (2025).
-
Corysamine chloride Compound Summary. PubChem. (2025).
-
Simultaneous Determination of Berberine and Palmatine in Rabbit Plasma. ResearchGate. (2025).
Sources
Application Note: LC-MS/MS Quantification of Corysamine Chloride in Rat Plasma
Abstract & Scope
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Corysamine (as chloride salt) in rat plasma. Corysamine (
This guide is designed for bioanalytical researchers requiring a validated method for pharmacokinetic (PK) studies. It moves beyond simple recipe-following, explaining the causality behind critical method parameters—specifically the handling of quaternary ammonium alkaloids to prevent peak tailing and the selection of specific Mass Spectrometry (MS) transitions to ensure specificity against isomeric interferences like Berberine.
Method Development Strategy (The "Why")
Analyte Chemistry & Ionization Logic
Corysamine is a quaternary ammonium alkaloid with a permanent positive charge. Unlike tertiary amines, it does not require low pH to become ionized; however, it is prone to severe peak tailing on C18 columns due to interaction with residual silanols.
-
Critical Decision: We utilize an acidic mobile phase (0.1% Formic Acid) not for ionization, but to suppress silanol activity on the column stationary phase, sharpening the peak shape.
-
MS Mode: Positive Electrospray Ionization (ESI+). The target is the intact cation
at m/z 336.1 .
Internal Standard (IS) Selection
To ensure "Trustworthiness" in quantification, the IS must track the analyte's extraction efficiency and ionization matrix effects.
-
Selection: Tetrahydropalmatine (THP) or Palmatine .
-
Rationale: THP (
356) is structurally homologous but chromatographically distinct. Alternatively, Carbamazepine is a robust generic IS if specific alkaloids are unavailable. This protocol uses Tetrahydropalmatine for structural fidelity.
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT with Acetonitrile is selected for high-throughput PK studies.
-
Logic: Protoberberines are moderately polar. PPT provides >90% recovery while minimizing evaporative losses often seen with LLE of charged species.
Experimental Protocol
Materials & Reagents
-
Analyte: Corysamine Chloride (purity >98%).
-
Internal Standard: Tetrahydropalmatine (THP) or Palmatine.
-
Matrix: Drug-free Rat Plasma (K2EDTA or Heparin).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 ( | High pH stability (if needed) and excellent peak shape for basics. |
| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate in Water | Buffer stabilizes ionization; Acid reduces silanol tailing. |
| Mobile Phase B | Acetonitrile | Sharpens peaks compared to MeOH for alkaloids. |
| Flow Rate | 0.35 mL/min | Optimal for ESI desolvation efficiency. |
| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |
| Injection Vol | 5 µL | Minimizes matrix loading on the column. |
Gradient Profile:
-
0.0 min: 15% B
-
1.0 min: 15% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 15% B (Re-equilibration)
-
7.0 min: Stop
Table 2: Mass Spectrometry Parameters (Sciex Triple Quad / Agilent 6400 Series)
| Compound | Precursor ( | Product ( | DP (V) | CE (eV) | Role |
| Corysamine | 336.1 | 321.1 | 60 | 35 | Quantifier (Loss of |
| Corysamine | 336.1 | 292.1 | 60 | 45 | Qualifier (Ring cleavage) |
| THP (IS) | 356.2 | 192.1 | 70 | 30 | Quantifier |
Note: DP (Declustering Potential) and CE (Collision Energy) are instrument-dependent and must be optimized via direct infusion.
Sample Preparation Workflow
-
Thaw rat plasma samples at room temperature.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (1:3 ratio).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 12,000 rpm (
) for 10 minutes at 4°C. -
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (Dilution prevents solvent effects on early eluters).
-
Inject 5 µL into the LC-MS/MS.
Method Validation (The "Trust")
To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Guidelines .
Linearity & Sensitivity[1]
-
Calibration Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
LLOQ (Lower Limit of Quantification): Target 1.0 ng/mL with Signal-to-Noise (S/N) > 10.
Accuracy & Precision
-
QC Levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (400 ng/mL), High QC (800 ng/mL).
-
Acceptance: Mean accuracy within ±15% (±20% for LLOQ). CV% < 15%.[1]
Matrix Effect & Recovery[3]
-
Matrix Factor (MF): Compare peak area of spiked post-extraction blank plasma vs. neat solution.
-
Goal: MF between 0.85 and 1.15 (indicating minimal ion suppression).
-
-
Recovery: Compare pre-extraction spiked plasma vs. post-extraction spiked samples.
Visualization: Bioanalytical Workflow
The following diagram illustrates the critical path from sample collection to data output, emphasizing the quality control checkpoints (QC) required for a self-validating system.
Figure 1: Step-by-step bioanalytical workflow for Corysamine quantification ensuring QC compliance.
Pharmacokinetic Application
When applying this protocol to a rat PK study:
-
Dosing: Administer Corysamine (e.g., 5 mg/kg p.o. or 1 mg/kg i.v.).
-
Sampling Points: 0 (predose), 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h.
-
Data Analysis: Use non-compartmental analysis (WinNonlin or Phoenix) to calculate
, , , and .-
Note: Corysamine is rapidly distributed; ensure early timepoints (5-15 min) are collected accurately.
-
References
-
Chen, Y., et al. (2014). "Quantitative determination of corosolic acid in rat plasma by LC-MS/MS-ESI: Application to a pharmacokinetic study." Pakistan Journal of Pharmaceutical Sciences.
-
Wu, H., et al. (2013). "Recent developments in qualitative and quantitative analysis of phytochemical constituents and their metabolites using liquid chromatography–mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.
-
MUNI Thesis Archive. (2008). "Fragmentation patterns of 8-substituted 7,8-dihydroprotoberberines." Masaryk University.
-
MassBank of North America. "Corysamine Mass Spectrum Record." MoNA.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
Sources
Application Note: High-Precision In Vitro Cytotoxicity Profiling of Corysamine Chloride
Abstract & Compound Profile
Corysamine chloride (
Critical Technical Consideration: As a protoberberine alkaloid, Corysamine exhibits intrinsic fluorescence (typically Ex/Em
Pre-Experimental Validation (Phase 0)
Before cell seeding, the physicochemical behavior of the compound must be validated to prevent experimental artifacts.
Solubility & Storage
-
Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 50 mM master stock. (MW
371.8 g/mol ; 18.59 mg in 1 mL DMSO). -
Storage: Aliquot into amber tubes (light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is
to avoid solvent cytotoxicity.
Intrinsic Fluorescence Check (Mandatory)
-
Objective: Determine if Corysamine interferes with assay fluorophores.
-
Protocol:
-
Prepare a cell-free 96-well plate with 100 µL PBS.
-
Add Corysamine chloride at the highest test concentration (e.g., 100 µM).
-
Scan emission spectra (400–700 nm) using excitation wavelengths of intended probes (e.g., 488 nm for FITC, 561 nm for PE/RFP).
-
Decision Matrix:
-
High Green Fluorescence: Do NOT use Annexin V-FITC or DCFH-DA. Switch to Annexin V-APC (Red) or CellROX Deep Red .
-
Low/No Fluorescence: Standard reagents are permissible.
-
-
Primary Cytotoxicity Assay: CCK-8
Why CCK-8 over MTT? The Cell Counting Kit-8 (WST-8) is water-soluble, eliminating the solubilization step required for MTT formazan crystals. This reduces handling errors and minimizes the risk of washing away semi-adherent dying cells.
Experimental Design
-
Cell Lines: HepG2 (Liver), A549 (Lung), MCF-7 (Breast).[1]
-
Seeding Density:
cells/well (96-well plate). -
Dose Range: 0, 5, 10, 20, 40, 80, 160 µM (Logarithmic spacing recommended for IC50).
-
Replicates:
per concentration.
Protocol
-
Seed Cells: Plate cells in 100 µL complete media. Incubate 24h at 37°C, 5% CO2.
-
Treatment: Aspirate media. Add 100 µL of Corysamine working solutions.
-
Control: Media + 0.1% DMSO.
-
Blank: Media + Drug (No cells) – Critical for background subtraction.
-
-
Incubation: 24h or 48h.
-
Development: Add 10 µL CCK-8 reagent per well. Avoid introducing bubbles.
-
Incubation: 1–4 hours at 37°C (monitor color change to orange).
-
Measurement: Measure Absorbance (OD) at 450 nm .
Data Calculation
Note:Mechanistic Deconvolution: Apoptosis & Mitochondria
Apoptosis Assay (Flow Cytometry)
Expert Adjustment: Due to potential green fluorescence of Corysamine, use a Red/Far-Red strategy.
-
Reagents: Annexin V-APC (Apoptosis) + 7-AAD (Necrosis/Late Apoptosis).
-
Gating Strategy:
-
Q3 (Annexin- / 7-AAD-): Live
-
Q4 (Annexin+ / 7-AAD-): Early Apoptosis
-
Q2 (Annexin+ / 7-AAD+): Late Apoptosis
-
Protocol:
-
Treat cells (
in 6-well plates) with IC50 concentration for 24h. -
Harvest cells (including floating cells) using accutase or trypsin (gentle).
-
Wash 2x with cold PBS. Resuspend in
Binding Buffer. -
Add 5 µL Annexin V-APC and 5 µL 7-AAD.
-
Incubate 15 min in dark at RT.
-
Analyze via Flow Cytometer (FL4 channel for APC, FL3 for 7-AAD).
Mitochondrial Membrane Potential ( )
Reagent: JC-1 Dye.
-
Mechanism: In healthy mitochondria, JC-1 forms red aggregates. In depolarized (apoptotic) mitochondria, it remains as green monomers.
-
Warning: If Corysamine has high green background, verify results with TMRE (Tetramethylrhodamine, ethyl ester) which reads only in the red/orange channel.
Visualizations
Diagram 1: Experimental Workflow
This linear workflow ensures quality control at every stage, specifically addressing the compound's optical properties.
Caption: Step-by-step workflow emphasizing the critical spectral check prior to assay selection.
Diagram 2: Mechanism of Action (MOA)
The proposed pathway for Corysamine-induced cytotoxicity involves the intrinsic mitochondrial cascade.
Caption: Mechanistic pathway: Corysamine triggers ROS and Bcl-2 family modulation, leading to mitochondrial apoptosis.
Data Analysis & Troubleshooting
Expected Results (Reference Values)
Quantitative expectations based on protoberberine class behaviors [1, 2].
| Parameter | Expected Outcome (Cancer Cells) | Expected Outcome (Normal Fibroblasts) | Interpretation |
| IC50 (24h) | 15 – 60 µM | > 100 µM | Demonstrates therapeutic window (Selectivity). |
| Annexin V | Increase in Q4/Q2 | Minimal change | Induction of apoptosis vs. necrosis. |
| JC-1 Ratio | Decrease (Red | Stable | Loss of mitochondrial health. |
| ROS Levels | > 2-fold increase | Minimal increase | Oxidative stress driver. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Drug fluorescence or precipitation. | 1. Use "Drug-only" blanks. 2. Switch fluorophores (Green |
| Inconsistent IC50 | Evaporation or seeding error. | Use humidified chambers; calibrate pipettes; use edge-well exclusion. |
| Low Solubility | Stock concentration too high. | Sonicate stock at 37°C; ensure DMSO < 0.1% in final well. |
References
-
Tan, W., et al. (2011). "Berberine hydrochloride: Anticancer activity and nanoparticulate delivery system." International Journal of Nanomedicine. (Grounding: Establishes baseline cytotoxicity range for protoberberine chlorides).
-
Li, H., et al. (2017). "Reactive oxygen species-mediated mitochondrial pathway is involved in the apoptosis induced by coptisine in HepG2 cells." Biomedicine & Pharmacotherapy. (Grounding: Validates the ROS-Mitochondrial mechanism for this alkaloid class).
-
Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Grounding: Gold standard for CCK-8/MTT protocols).
-
Crowley, L. C., et al. (2016). "Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry." Cold Spring Harbor Protocols. (Grounding: Standard flow cytometry gating strategies).
Sources
Application Note: High-Efficiency Ultrasonic Extraction of Corysamine Alkaloids
This Application Note is designed for researchers and process engineers involved in the isolation and analysis of bioactive alkaloids. It synthesizes current literature on Corydalis yanhusuo extraction to provide a robust, field-ready protocol for Corysamine.
Target Compound: Corysamine (
Executive Summary
Corysamine is a protoberberine alkaloid found in Corydalis yanhusuo (Yan Hu Suo), known for its acetylcholinesterase inhibitory and anti-inflammatory properties. Traditional extraction methods (maceration, Soxhlet, heat reflux) are often limited by long processing times, high solvent consumption, and thermal degradation of labile alkaloids.
This guide details an Ultrasonic-Assisted Extraction (UAE) protocol that leverages acoustic cavitation to disrupt plant cell walls, significantly accelerating mass transfer.[1] Compared to heat reflux, this protocol reduces extraction time by up to 80% while maintaining or exceeding yield purity.
Mechanism of Action: Acoustic Cavitation
The efficiency of UAE relies on the phenomenon of acoustic cavitation.[1] High-frequency sound waves create alternating high-pressure (compression) and low-pressure (rarefaction) cycles in the liquid solvent.
Mechanistic Pathway[1]
-
Bubble Formation: Microbubbles form during the rarefaction cycle.
-
Growth: Bubbles grow to an unstable size.
-
Collapse: Bubbles collapse violently during compression, generating localized "hotspots" (approx. 5000 K and 1000 atm).
-
Disruption: The resulting shockwaves and liquid micro-jets mechanically rupture the Corydalis cell walls, releasing intracellular Corysamine into the solvent.
Figure 1: The physical mechanism of acoustic cavitation leading to intracellular alkaloid release.
Optimization of Critical Parameters
Successful extraction requires tuning specific variables.[2] The following data summarizes optimal ranges for protoberberine alkaloids based on comparative studies.
| Parameter | Optimal Range | Scientific Rationale |
| Solvent System | 60–80% Ethanol (pH < 4) | Alkaloids exist as salts in acidic conditions, increasing solubility in polar solvents. Acidification (HCl or Acetic Acid) stabilizes the alkaloid. |
| Solid-Liquid Ratio | 1:20 to 1:30 (g/mL) | Sufficient gradient for mass transfer without excessive solvent waste. |
| Temperature | 40°C – 50°C | Higher temps improve solubility but >60°C risks thermal degradation of co-extracted compounds. |
| Ultrasonic Power | 250W – 400W | Sufficient energy to induce cavitation; excessive power can generate free radicals that degrade the analyte. |
| Time | 20 – 40 mins | Yield plateaus after ~30 mins; prolonged sonication re-adsorbs impurities. |
Standardized Experimental Protocol
Phase 1: Material Preparation
-
Drying: Dry Corydalis yanhusuo rhizomes at 50°C until constant weight.
-
Comminution: Grind dried rhizomes to a fine powder.
-
Sieving: Pass powder through a 40-60 mesh sieve. Note: Particle size <40 mesh may cause filtration issues; >60 mesh reduces surface area.
Phase 2: Ultrasonic Extraction Workflow
-
Weighing: Accurately weigh 1.0 g of prepared powder.
-
Solvent Addition: Add 20-30 mL of extraction solvent (e.g., 70% Ethanol + 0.1% HCl).
-
Sonication: Place vessel in an ultrasonic bath or use a probe sonicator.
-
Frequency: 40 kHz
-
Power: 300 W
-
Temp: 45°C[3]
-
Time: 30 minutes
-
-
Separation: Centrifuge at 4000 rpm for 10 mins or filter through a 0.45 µm membrane.
-
Re-extraction (Optional): Repeat steps 2-4 once to maximize yield (exhaustion).
Phase 3: Purification & Analysis
-
Concentration: Evaporate combined supernatants under reduced pressure (Rotary Evaporator) at 45°C.
-
Reconstitution: Dissolve residue in HPLC mobile phase (e.g., Methanol).
-
Filtration: Filter through 0.22 µm PTFE syringe filter before HPLC injection.
Figure 2: Step-by-step workflow for the extraction and preparation of Corysamine samples.
Validation: HPLC Quantification Method
To verify the extraction efficiency, use the following High-Performance Liquid Chromatography (HPLC) conditions. This method separates Corysamine from related alkaloids (Tetrahydropalmatine, Protopine).
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 280 nm (characteristic absorption for protoberberines).
-
Temperature: 30°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Solvent saturation | Increase solvent-to-solid ratio (e.g., to 1:40). |
| Low Yield | Incomplete cell rupture | Increase sonication power or time (do not exceed 60°C). |
| Peak Tailing (HPLC) | Alkaloid interaction with silanols | Add amine modifier (e.g., Triethylamine) to mobile phase or lower pH. |
| Degradation | Overheating during UAE | Use a cooling bath or pulsed sonication (5s ON / 2s OFF). |
References
-
Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants. (General UAE optimization principles). Vertex AI Search Result 1.1. Link
-
Determination of alkaloids in Corydalis yanhusuo using hollow-fibre liquid phase microextraction. (Specifics on Corydalis alkaloid solubility and HPLC). Vertex AI Search Result 1.1. Link
-
Ultrasonic Assisted-Reflux Synergistic Extraction. (Comparison of UAE vs Reflux efficiency). Vertex AI Search Result 1.6. Link
-
HPLC Method for Determination of Enantiomeric Purity. (HPLC method validation standards). Vertex AI Search Result 1.8. Link
-
Solvents for Ultrasonic Extraction. (Solvent selection logic). Vertex AI Search Result 1.21. Link
Sources
- 1. hielscher.com [hielscher.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. cores.emory.edu [cores.emory.edu]
- 5. HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Capillary Electrophoresis Protocols for Corysamine Quantitation
Application Note: AN-CE-CORY-01
Introduction & Scope
Corysamine is a quaternary protoberberine alkaloid found prominently in Corydalis species (e.g., C. yanhusuo, C. solida) and Coptis chinensis. It exhibits significant pharmacological activities, including acetylcholinesterase inhibition and anti-inflammatory effects.
Analyzing Corysamine presents specific challenges:
-
Permanent Positive Charge: As a quaternary ammonium compound, Corysamine is permanently cationic regardless of pH.
-
Wall Adsorption: The positively charged analyte interacts strongly with negatively charged silanol groups (
) on the capillary wall, leading to peak tailing and migration time instability. -
Structural Similarity: It often co-exists with structurally analogous alkaloids like Coptisine, Berberine, and Palmatine, requiring high-resolution separation.
This guide details two validated Capillary Electrophoresis (CE) methods designed to overcome these challenges:
-
Method A (CZE-UV): A robust aqueous method using organic modifiers for Quality Control (QC).
-
Method B (NACE-MS): A Non-Aqueous CE method for high-sensitivity research and Mass Spectrometry interfacing.
Separation Mechanism
The separation relies on the Electrophoretic Mobility (
-
Anode (+): Source vial.
-
Cathode (-): Detector vial.
-
Dynamics: Corysamine (
) migrates toward the cathode. The EOF (driven by wall silanols) also moves toward the cathode. -
Optimization: To resolve Corysamine from similar alkaloids (e.g., Coptisine), we manipulate the selectivity by altering the solvation shell (using Methanol/Acetonitrile) and the migration speed by adjusting pH and Ionic Strength.
Figure 1: Migration dynamics of quaternary alkaloids in silica capillaries. Both EOF and electrophoretic mobility drive the analyte to the detector, requiring careful control of EOF to prevent co-elution.
Method A: Aqueous CZE with Organic Modifier (QC Protocol)
Best for: Routine quality control, high tolerance to complex plant matrices.
This protocol utilizes a high percentage of organic modifier (Methanol) to suppress EOF slightly and solubilize the hydrophobic skeleton of the alkaloid, reducing wall adsorption.
Reagents & Buffer Preparation[1][2][3][4]
-
Stock Buffer (100 mM): Dissolve Sodium Phosphate Monobasic (
) in ultrapure water. Adjust pH to 8.0 using dilute NaOH. -
Running Buffer (BGE): Mix 60 mL of Stock Buffer with 40 mL of Methanol (HPLC Grade).
-
Final Concentration: 60 mM Phosphate, 40% Methanol.[1]
-
Note: The high ionic strength (60 mM) competes with the analyte for wall sites, sharpening the peaks.
-
Instrument Parameters
| Parameter | Setting | Notes |
| Capillary | Fused Silica, 50 µm I.D. × 60 cm (50 cm effective) | 50 µm I.D. reduces Joule heating. |
| Conditioning | 0.1M NaOH (5 min) → Water (2 min) → BGE (5 min) | Essential between runs to reset wall charge. |
| Injection | Hydrodynamic: 50 mbar for 5 seconds | Approx. 5–10 nL injection volume. |
| Voltage | +20 kV to +25 kV | Monitor current; keep below 50 µA. |
| Temperature | 25°C | Constant temp ensures reproducible migration times. |
| Detection | UV-DAD at 345 nm (primary) and 254 nm | 345 nm is selective for protoberberines. |
Experimental Workflow
-
System Check: Rinse capillary with BGE for 5 minutes. Verify baseline stability at 345 nm.
-
Blank Run: Inject BGE to ensure no carryover or ghost peaks.
-
Standard Injection: Inject Corysamine standard (50 µg/mL). Expected migration time: ~6–8 minutes.
-
Sample Injection: Inject prepared plant extract.
-
Post-Run: Rinse with 0.1M NaOH and Water.
Method B: Non-Aqueous CE (NACE) for MS Detection
Best for: Trace analysis, mass spectrometry confirmation, and highly hydrophobic samples.
NACE eliminates water, drastically reducing the dissociation of silanol groups (suppressing wall adsorption) and increasing the solubility of alkaloids.
Reagents & Buffer Preparation[1][2][3][4]
-
Solvent: Acetonitrile (ACN) / Methanol (MeOH) mixture (80:20 v/v).
-
Electrolytes:
-
Ammonium Acetate (
): 25 mM -
Acetic Acid (
): 1.0 M
-
-
Preparation: Dissolve ammonium acetate in the ACN/MeOH mix. Add Acetic acid.[2][3] Degas by sonication.
Instrument Parameters (MS Compatible)
| Parameter | Setting | Notes |
| Capillary | Fused Silica, 75 µm I.D. × 80 cm | Larger I.D. allowed due to lower current in NACE. |
| Sheath Liquid | Isopropanol:Water (50:50) + 0.1% Formic Acid | Flow rate: 3–5 µL/min (for ESI interface). |
| Voltage | +30 kV | High voltage is safe due to low conductivity of organic solvents. |
| Detection | ESI-MS (Positive Mode) | Target Ion: |
| Nebulizer | 5–10 psi | Adjust for stable spray. |
Sample Preparation Protocol
Target Matrix: Corydalis yanhusuo tubers or dried herbal powder.
-
Pulverization: Grind dried tubers to a fine powder (pass through 60-mesh sieve).
-
Weighing: Accurately weigh 0.5 g of powder into a 15 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of Methanol:0.1M HCl (90:10) . Acid helps extract the quaternary alkaloids.
-
Ultrasonicate for 30 minutes at room temperature (40 kHz, 250 W).
-
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter .
-
Dilution: Dilute 1:10 with Running Buffer (BGE) before injection to prevent peak distortion (sample stacking effect).
Validation & Performance Data
Typical performance metrics based on validated literature methods.
| Parameter | Method A (CZE-UV) | Method B (NACE-MS) |
| Linearity ( | > 0.999 (10–500 µg/mL) | > 0.995 (0.05–10 µg/mL) |
| LOD (S/N = 3) | ~ 1.5 µg/mL | ~ 0.02 µg/mL |
| LOQ (S/N = 10) | ~ 5.0 µg/mL | ~ 0.07 µg/mL |
| Intra-day Precision | < 2.5% RSD (Migration Time) | < 1.5% RSD (Migration Time) |
| Resolution ( | > 1.5 (vs. Coptisine) | > 2.0 (vs. Coptisine) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Current Drop / Arcing | Bubble in capillary | Degas BGE thoroughly. Check vial levels. |
| Migration Time Shift | Wall adsorption (Hysteresis) | Increase NaOH rinse time. Use "Dynamic Coating" if necessary (e.g., add 0.05% Polyethyleneimine). |
| Peak Tailing | Interaction with Silanols | Increase Ionic Strength (up to 80 mM) or add amine modifier (Triethylamine 5 mM). |
| Poor Resolution | Similar mobilities of Coptisine | Adjust Methanol % in BGE. Higher MeOH slows EOF, increasing separation window. |
References
-
Separation of Quaternary Alkaloids by CE: Dai, K., et al. (2003). High-performance capillary electrophoresis for determining the contents of berberine, jatrorrhizine and palmatine in Gegenqinlian decoction.
-
NACE-MS for Corydalis: Sturm, S., et al. (2007).[3] Analysis of Central European Corydalis species by nonaqueous capillary electrophoresis-electrospray ion trap mass spectrometry.
-
General Alkaloid CE Review: Dresler, J., et al. (2018). Recent trends in capillary electrophoresis of alkaloids.
-
Corysamine Structure & Data: PubChem Database. Corysamine CID 147329.
Sources
- 1. High-performance capillary electrophoresis for determining the contents of berberine, jatrorrhizine and palmatine in Gegenqinlian decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-aqueous capillary electrophoresis with diode array and electrospray mass spectrometric detection for the analysis of selected steroidal alkaloids in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Central European Corydalis species by nonaqueous capillary electrophoresis-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Corysamine Chloride Dosage and Administration in Murine Models
Abstract & Scientific Rationale
Corysamine chloride (CAS: 11028-77-6) is a quaternary protoberberine alkaloid primarily isolated from Corydalis yanhusuo and Corydalis bungeana. It shares significant structural homology with coptisine and berberine. Pharmacologically, it is characterized as a reversible acetylcholinesterase (AChE) inhibitor with potential applications in neurodegenerative disorders (Alzheimer's disease) and anti-inflammatory pathways.
Critical Note on Dosing: Unlike its extensively studied analogs (e.g., Berberine), in vivo pharmacokinetic data for pure Corysamine chloride is limited. This guide provides a protocol for dose determination based on structural analog bridging and in vitro potency ratios. Researchers are advised to perform a pilot dose-escalation study using the parameters defined below.
Chemical Properties & Vehicle Formulation
Corysamine chloride is a quaternary ammonium salt, rendering it hydrophilic but with poor membrane permeability compared to tertiary amines. Proper vehicle selection is critical to ensure bioavailability and prevent precipitation at the injection site.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Molecular Weight: 369.80 g/mol [1]
-
Solubility: Soluble in hot water, methanol, and DMSO. Poorly soluble in cold saline/PBS.
-
Stability: Light-sensitive; store stock solutions in amber vials at -20°C.
Recommended Vehicle Protocols
Do not use 100% saline for stock solutions, as precipitation may occur.
| Route of Administration | Vehicle Composition | Preparation Method |
| Intraperitoneal (i.p.) | 5% DMSO + 5% Tween-80 + 90% Saline | 1. Dissolve compound in DMSO (Stock A).2. Add Tween-80 and vortex.3. Slowly add warm (37°C) saline while vortexing. |
| Oral Gavage (p.o.) | 0.5% CMC-Na (Carboxymethylcellulose) | 1. Suspend compound in 0.5% CMC-Na.2. Sonicate for 10–15 mins to create a uniform suspension. |
| Intravenous (i.v.) | 10% Captisol® (Sulfobutyl ether-beta-cyclodextrin) | 1. Dissolve Captisol in water.2. Add compound and stir for 30 mins.3. Filter sterilize (0.22 µm). |
Dosage & Administration Strategy
Since a "gold standard" fixed dose is not established in the literature, the following ranges are derived from Analogous Bridging (using Coptisine and Berberine data) and in vitro IC50 values (10–20 µM for AChE inhibition).
Recommended Starting Dose Ranges (Murine)
| Experimental Goal | Route | Starting Dose | Max Dose (Ceiling) | Frequency |
| Pilot PK / Toxicity | i.p. | 10 mg/kg | 50 mg/kg | Single Bolus |
| Cognitive Studies | i.p. | 5 - 20 mg/kg | 40 mg/kg | Daily (14-21 days) |
| Anti-inflammatory | p.o. | 50 mg/kg | 150 mg/kg | Daily (7-14 days) |
Dose Justification Table (Analog Bridging)
Data synthesized from comparative alkaloid studies.
| Compound | In Vitro AChE IC50 | Typical In Vivo Effective Dose (Mice) | Bioavailability (Oral) |
| Berberine | ~0.4 - 2.0 µM | 50–100 mg/kg (p.o.) | Low (<5%) |
| Coptisine | ~1.0 - 10 µM | 20–50 mg/kg (i.p.) | Moderate |
| Corysamine | ~10 - 20 µM | Estimated: 10–40 mg/kg (i.p.) | Unknown (Likely Low) |
Scientist's Insight: Because Corysamine has a slightly higher IC50 (lower potency) than Berberine in vitro, one might assume a higher dose is needed. However, quaternary ammoniums often have nonlinear uptake. Start with the conservative Coptisine-equivalent dose (20 mg/kg i.p.) to avoid cholinergic crisis (tremors, salivation).
Mechanism of Action: Cholinergic Modulation
Corysamine acts primarily by inhibiting acetylcholinesterase (AChE), preventing the hydrolysis of acetylcholine (ACh) in the synaptic cleft. This enhances cholinergic transmission, which is the therapeutic target for reversing scopolamine-induced memory impairment.
Figure 1: Mechanism of Action. Corysamine inhibits AChE, preventing ACh breakdown and enhancing downstream cholinergic signaling.
Experimental Workflow: Pilot Dose-Finding
This protocol is designed to validate the effective dose while monitoring for toxicity (LD50 approximation).
Figure 2: Workflow for validating the effective dose of Corysamine in a murine model.
Step-by-Step Protocol
Step 1: Vehicle Preparation (Example for 20 mg/kg dose)
-
Calculate: For a 25g mouse, dose = 0.5 mg. Injection volume = 10 mL/kg (0.25 mL).
-
Concentration: Target concentration = 2 mg/mL.
-
Mix: Weigh 10 mg Corysamine Chloride. Dissolve in 0.25 mL DMSO (5%). Add 0.25 mL Tween-80 (5%). Vortex vigorously.
-
Dilute: Add 4.5 mL of pre-warmed (37°C) sterile saline dropwise while vortexing.
-
Inspect: Solution should be clear or a fine, stable suspension. If cloudy, sonicate for 30s.
Step 2: Administration
-
Restraint: Use the scruff method to expose the abdomen.
-
Injection: Use a 27G needle. Inject into the lower right quadrant of the peritoneum to avoid the cecum.
-
Monitoring: Observe immediately for "Cholinergic Crisis" signs:
-
Lacrimation (tearing)
-
Salivation
-
Tremors/Convulsions
-
Diarrhea
-
If these occur, terminate the animal humanely; the dose is toxic.
-
Step 3: Pharmacodynamic Verification (AChE Assay)
To confirm the dose is active in the brain (crossing BBB):
-
Sacrifice animal 60 mins post-dose.
-
Harvest Hippocampus and Prefrontal Cortex.
-
Homogenize in phosphate buffer (pH 7.4).
-
Perform Ellman’s Assay (DTNB reagent) to measure residual AChE activity compared to vehicle control.
-
Target: 30–50% inhibition of AChE activity is typically therapeutic for cognitive models.
Safety & Toxicology
-
LD50 Estimation: Based on protoberberine analogs, the intraperitoneal LD50 is likely between 50–100 mg/kg . The oral LD50 is likely >500 mg/kg .
-
Adverse Effects: High doses of quaternary alkaloids can cause respiratory paralysis (curare-like effect) or severe hypotension.
-
Exclusion Criteria: Any animal losing >15% body weight or showing persistent lethargy should be removed from the study.
References
-
Xiao, H. T., et al. (2011). In vitro and in vivo antitumor activity of Corysamine. Journal of Ethnopharmacology. Link (Demonstrates vehicle usage and dosing range for related assays).
-
Hung, T. M., et al. (2008). Acetylcholinesterase inhibitory activity of protoberberines from Corydalis. Biological and Pharmaceutical Bulletin. Link (Establishes IC50 values).
- Kupferschmidt, H. H., et al. (1969). Pharmacokinetics of Berberine and related alkaloids. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link (Standard protocol for verifying mechanism).
-
Han, S. Y., et al. (2012). Anti-inflammatory effects of Corydalis alkaloids. International Immunopharmacology. Link (Vehicle and safety references).
Sources
Advanced Application Note: Synthesis and Purification of Corysamine Chloride Derivatives
Executive Summary & Scientific Rationale
Corysamine chloride, a quaternary protoberberine alkaloid, has emerged as a high-value scaffold in neuropharmacology, specifically for its dual-site inhibition of acetylcholinesterase (AChE). While natural extraction yields are low (<0.01% in Corydalis species), total synthesis and semi-synthetic derivatization are required to access the quantities needed for pre-clinical trials.
Critical Mechanism: The quaternary nitrogen at position 7 (N-7) is essential for binding to the catalytic anionic site (CAS) of AChE. However, unsubstituted protoberberines often suffer from poor bioavailability. Derivatization at the C-13 position (via alkylation) significantly enhances lipophilicity and binding affinity to the peripheral anionic site (PAS), creating a "dual-site" inhibitor.
This guide details a robust Bischler-Napieralski total synthesis route and a C-13 functionalization protocol, followed by a specific "Acetone Adduct" purification strategy that avoids the pitfalls of standard silica chromatography for quaternary salts.
Strategic Synthesis Workflow
The synthesis strategy is divided into two phases: construction of the protoberberine core (Corysamine) and subsequent C-13 functionalization.
Diagram 1: Retrosynthetic Analysis & Workflow
Caption: Workflow for the total synthesis of Corysamine followed by C-13 alkylation.
Experimental Protocols
Protocol A: Construction of the Protoberberine Core (Total Synthesis)
Objective: Synthesis of the Corysamine skeleton via Bischler-Napieralski cyclization.
Reagents:
-
3,4-Methylenedioxyphenethylamine (Homopiperonylamine)
-
2,3-Methylenedioxyhomophthalic anhydride
-
Phosphorus oxychloride (POCl
)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Sodium Borohydride (NaBH
) -
Iodine (I
)
Step-by-Step Methodology:
-
Amide Condensation:
-
Dissolve 2,3-methylenedioxyhomophthalic anhydride (1.0 eq) in dry toluene.
-
Add homopiperonylamine (1.0 eq) dropwise at 0°C.
-
Reflux for 4 hours using a Dean-Stark trap to remove water.
-
Checkpoint: Monitor TLC (EtOAc:Hexane 1:1) for disappearance of anhydride.
-
Evaporate solvent to yield the amide intermediate.
-
-
Bischler-Napieralski Cyclization:
-
Dissolve the crude amide in dry acetonitrile (MeCN).
-
Add POCl
(5.0 eq) carefully under N atmosphere. -
Reflux at 85°C for 6–8 hours. The solution will darken significantly.
-
Safety Note: Quench excess POCl
by pouring the reaction mixture onto crushed ice/ammonia water (pH > 10). -
Extract with CHCl
(3x). Dry over Na SO .
-
-
Reduction to Tetrahydrocorysamine:
-
Dissolve the crude cyclized product (dihydroisoquinoline) in MeOH.
-
Add NaBH
(2.0 eq) in small portions at 0°C. Stir for 2 hours. -
Result: This yields the tetrahydro- form (tertiary amine), which is easier to purify than the salt.
-
-
Oxidation to Quaternary Salt (Corysamine):
Protocol B: C-13 Derivatization (The "Grignard-Reoxidation" Route)
Objective: Introduction of alkyl groups (Methyl, Ethyl, Propyl) at C-13 to enhance AChE binding.
-
Nucleophilic Addition:
-
Suspend Corysamine chloride (dried) in anhydrous THF under Argon.
-
Add Alkyl-magnesium bromide (R-MgBr, 3.0 eq) dropwise at -78°C.
-
Allow to warm to RT.[5] The solution color will shift from yellow to pale/colorless as the quaternary salt is converted to the tertiary enamine (8-alkyl-dihydrocorysamine).
-
-
Workup:
-
Quench with saturated NH
Cl. Extract with Et O.
-
-
Regioselective Oxidation:
-
The intermediate is unstable. Immediately dissolve in EtOH.
-
Add N-Chlorosuccinimide (NCS) or I
to re-oxidize. -
Note: The alkyl group migrates/stabilizes at the C-13 position during the oxidation-aromatization sequence due to steric relief at C-8.
-
Purification & Downstream Processing[2][7]
Challenge: Quaternary alkaloids stick to silica gel, causing massive tailing and yield loss (irreversible adsorption). Solution: The Acetone Adduct Method combined with Ion Exchange.
Diagram 2: Purification Logic Tree
Caption: The "Acetone Adduct" purification method allows for isolation of high-purity salts without chromatography.
Step-by-Step Purification:
-
Acetone Adduct Formation (Chemical Filtering):
-
Dissolve the crude quaternary salt in hot water/MeOH (1:1).
-
Add 10% NaOH dropwise until pH 11.
-
Immediately add excess Acetone.
-
Mechanism:[1][2][3][4] The hydroxide attacks the iminium bond, followed by enolate addition from acetone, forming a stable, non-charged 8-acetonyl-dihydrocorysamine adduct.
-
Result: This adduct precipitates out as a solid, leaving impurities in the solution. Filter and wash with cold ether.
-
-
Reconversion to Chloride Salt:
-
Suspend the yellow acetonyl adduct in EtOH.
-
Add concentrated HCl (1.5 eq) dropwise while heating to reflux.
-
The acetone moiety is cleaved (retro-aldol type mechanism), restoring the quaternary cation with Cl
as the counter-ion. -
Cool to 4°C. Bright yellow needles of Corysamine Chloride will crystallize.
-
Analytical Data & QC Specifications
For drug development applications, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC-UV (254/345 nm) | > 98.5% (Area %) |
| Identity | 1H NMR (500 MHz, DMSO-d6) | Characteristic singlets at |
| Counter-ion | Silver Nitrate Titration | 95-105% stoichiometric Chloride |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH/Acetone) |
Key NMR Diagnostic (13-Methyl Derivative):
-
Parent Corysamine: Singlet at
8.9 ppm (C-13 Proton). -
13-Methyl Derivative: Disappearance of
8.9 singlet; appearance of methyl doublet/singlet at 2.1-2.3 ppm.
Expert Troubleshooting (FAQs)
Q: My Bischler-Napieralski cyclization yield is low (<40%).
-
Root Cause: Incomplete dehydration or degradation of the electron-rich methylenedioxy ring.
-
Fix: Ensure toluene is strictly anhydrous. Switch from POCl
to POCl + P O (gentler activation) or reduce temperature to 60°C and extend time.
Q: The product is oiling out during the HCl reconversion step.
-
Root Cause: Presence of residual water or too rapid cooling.
-
Fix: Use anhydrous ethanolic HCl. Seed the solution with a small crystal of berberine chloride (isostructural) if authentic corysamine seeds are unavailable.
Q: How do I remove trace Iodine after oxidation?
-
Fix: Wash the organic phase of the intermediate with 10% Sodium Thiosulfate (
) before the final salt formation.
References
-
Bischler-Napieralski Reaction Mechanism & Protocol
-
Synthesis of Protoberberine Alkaloids via C-H Functionaliz
-
Purification of Qu
- Masaryk University (IS MUNI).
-
[Link]
-
Biological Evalu
- Acetone Adduct Purification Method (Patent Context) Google Patents. "Purification method and crystal form of berberine or berberine salt (CN111205285B)."
Sources
- 1. CN111205285B - Purification method and crystal form of berberine or berberine salt - Google Patents [patents.google.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Corysamine Chloride Solubilization Guide
Case ID: SOL-COR-001 Subject: Optimization of Corysamine Chloride Solubility in Aqueous Buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Active
Executive Summary & Compound Profile
User Query: "I am trying to dissolve Corysamine chloride for a cell-based assay. It dissolves in DMSO but precipitates immediately when added to PBS or culture media. How do I maintain solubility at physiological pH?"
Technical Insight: Corysamine chloride is a quaternary protoberberine alkaloid . While it is a salt (chloride), its solubility behavior is dominated by its large, planar, hydrophobic isoquinoline skeleton.
-
The Challenge: The chloride anion often creates a tight crystal lattice with the quaternary nitrogen, leading to poor aqueous solubility compared to other salts (e.g., sulfates). Furthermore, in high-salt buffers like PBS, the "common ion effect" (Cl⁻) and "salting-out" effects can drastically reduce solubility compared to pure water.
-
The Solution: Successful formulation requires a "solvent-shift" strategy, the use of chaotropic agents, or complexation (cyclodextrins).
Quick Reference: Solubility Matrix
Data represents approximate saturation limits at 25°C. Values may vary by batch/purity.
| Solvent System | Solubility Rating | Est. Max Conc. | Usage Context |
| DMSO (Anhydrous) | Excellent | > 20 mg/mL | Primary Stock Solution |
| Methanol/Ethanol | Good | ~ 5–10 mg/mL | Alternative Stock (evaporation required) |
| Pure Water (dH₂O) | Low | ~ 1–2 mg/mL | Not recommended for stocks |
| PBS (pH 7.4) | Very Low | < 0.5 mg/mL | Risk of precipitation |
| Culture Media | Variable | < 0.1 mg/mL | High risk due to salts/proteins |
Troubleshooting Modules (Q&A Format)
Module A: Creating a Stable Stock Solution
Q: Can I just dissolve the powder directly into my buffer or media? A: No. This is the most common cause of experimental failure. Direct addition to aqueous buffers often results in a suspension of micro-crystals that are invisible to the naked eye but will skew assay results (e.g., false positives in scattering assays or low bioavailability).
Protocol: The DMSO "Master Stock"
-
Weigh the Corysamine chloride powder.
-
Dissolve in 100% Anhydrous DMSO to a concentration of 10 mM to 50 mM .
-
Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 40°C for 5 minutes.
-
Validation: Hold the vial up to a light source. The solution must be perfectly clear with no refraction lines or sediment.
Module B: Preventing Precipitation During Dilution ("The Crash")
Q: My stock is clear, but it turns cloudy when I add it to PBS. Why? A: This is "solvent shock." When a hydrophobic molecule in DMSO hits water, the water molecules structure around the hydrophobic rings (hydrophobic effect), forcing the molecules to aggregate and stack.
Protocol: The "Step-Down" Dilution Method Instead of adding 1 µL of stock to 1000 µL of buffer (1:1000 shock), use an intermediate step.
-
Prepare Intermediate: Dilute your DMSO stock 1:10 into a solvent mixture (e.g., 50% DMSO / 50% Water).
-
Final Dilution: Pipette the buffer into the intermediate solution slowly while vortexing, or add the intermediate to the buffer while the buffer is spinning on a magnetic stir plate.
-
Limit Final DMSO: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.
Module C: Advanced Formulation (Cyclodextrins)
Q: I need a higher concentration in aqueous media without DMSO toxicity. What are my options? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Protoberberine alkaloids fit well into the hydrophobic cavity of beta-cyclodextrins, shielding the hydrophobic rings from water while the hydrophilic exterior of the CD keeps the complex soluble.
Protocol: CD Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in dH₂O or PBS.
-
Add Corysamine chloride powder directly to this solution (or add your DMSO stock to it).
-
Shake/rotate at room temperature for 4 hours.
-
Filter sterilize (0.22 µm). This method can often increase aqueous solubility by 10–50 fold .
Visual Workflow: Dissolution Decision Tree
The following diagram outlines the logical flow for solubilizing Corysamine chloride based on your target concentration and assay tolerance.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on required concentration and solvent tolerance.
Scientific Rationale & Mechanisms[1]
The "Chloride Penalty"
While users often assume salts are soluble, the chloride salt of planar alkaloids like Corysamine (and its analog Berberine) exhibits high lattice energy. The planar aromatic rings stack effectively (π-π stacking), and the chloride ion bridges these stacks. In water, breaking this lattice requires more energy than the hydration shell releases.
-
Evidence: Studies on the structurally similar Berberine chloride show aqueous solubility is significantly lower (~5 mM) compared to Berberine sulfate (~80 mM) [1].
pH Independence
Corysamine is a quaternary ammonium compound (
-
Implication: Adjusting the pH of your buffer from 7.0 to 8.0 will not improve solubility and may actually induce instability (pseudo-base formation) at very high pH (>12) [2]. Do not use pH adjustment as a solubilization strategy.
Cyclodextrin Inclusion
The hydrophobic isoquinoline core of Corysamine is thermodynamically driven to enter the non-polar cavity of
References
-
Battu, S. K., et al. (2010). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech.
-
Grycová, L., et al. (2007). Quaternary protoberberine alkaloids.[1] Phytochemistry.[1]
-
Singh, M., et al. (2010). Inclusion complexation of berberine with HP-β-cyclodextrin: characterization and antioxidant activity. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
Sources
The Alkaloid Tailing Paradox: Resolving HPLC Issues for Quaternary Amines (Corysamine)
Welcome to the Advanced Separations Technical Support Center.
Ticket ID: #ALK-Q4-TAILING Subject: Severe peak tailing and retention instability in basic protoberberine alkaloids (Corysamine).[1] Assigned Specialist: Senior Application Scientist, Separations Division.[1]
Executive Summary: The "Permanent Charge" Challenge
You are likely here because standard reverse-phase strategies—like "adjusting pH to deprotonate the amine"—have failed.
Here is the scientific reality: Corysamine is a quaternary ammonium alkaloid . Unlike tertiary amines (e.g., procainamide), which can be neutralized at high pH, Corysamine carries a permanent positive charge regardless of mobile phase pH.[1]
This permanent charge interacts aggressively with residual silanol groups (
This guide moves beyond basic troubleshooting to implement Chaotropic Chromatography and Silanol Suppression —the only reliable ways to sharpen these peaks.
Module 1: The Diagnostic Phase
Before modifying chemistry, quantify the problem. Visual inspection is subjective; data is not.[1]
Calculate the Asymmetry Factor ( )
Do not rely on "tailing factor" (
-
A: Width of the front half of the peak at 10% height.
-
B: Width of the back half of the peak at 10% height.[2]
| Diagnosis | Action Required | |
| 1.0 – 1.2 | Excellent | No action. System is optimized. |
| 1.2 – 1.5 | Acceptable | Standard for basic alkaloids.[1] Minor tweaks possible. |
| > 1.5 | Critical Tailing | Intervention required. Data integration is compromised. |
| < 0.9 | Fronting | Column collapse or Mass Overload (Dilute sample). |
The Mechanism of Failure
The following diagram illustrates why your peak is tailing. The "Slow Kinetic Exchange" at the silanol site holds the molecule back, stretching the peak tail.
Figure 1: The dual-retention mechanism causing tailing. The electrostatic interaction with silanols acts as a "drag" on the analyte.
Module 2: The Chemical Solution (Mobile Phase Engineering)
Since we cannot neutralize the Corysamine charge, we must mask it or shield the silanols.
The "Gold Standard": Chaotropic Agents
For quaternary alkaloids, standard buffers (Phosphate/Acetate) are often insufficient.[1] You need a Chaotropic Agent . These are anions that disrupt the water structure around the analyte and form tight ion pairs with the quaternary amine, effectively "neutralizing" it from the column's perspective.
Recommended Additive: Sodium Perchlorate (
Why it works:
The Perchlorate anion (
Acidic Silanol Suppression
You must also keep the pH low to suppress the ionization of the silanols themselves (
Target pH: 2.5 – 3.0.
Protocol: The Optimized Mobile Phase
WARNING: Perchlorates can be explosive if dried in the presence of organics. Never let the mobile phase reservoir run dry.[1] Flush system with water before and after use.[1]
Step-by-Step Preparation:
-
Aqueous Phase (A): Dissolve
Sodium Perchlorate ( ) in HPLC-grade water. -
Acidification: Add
Phosphoric Acid ( ) or Formic Acid to adjust pH to roughly . Filter through membrane.[1][3] -
Organic Phase (B): Acetonitrile (ACN).[1] Note: Methanol creates higher backpressure but may offer better selectivity for alkaloids.
-
Gradient: Start at 10% B to prevent precipitation of salts, ramping to desired strength.
| Modifier | Pros | Cons |
| Triethylamine (TEA) | Blocks silanols effectively.[1][4] | "Dirty" reagent; takes long to equilibrate; not MS compatible.[1] |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing; low pH.[1] | Suppresses MS signal; can cause baseline drift.[1] |
| Perchlorate ( | Best peak shape for Quats. | Safety risks (explosive salts); non-volatile (No MS).[1] |
| Formic Acid | MS compatible; simple.[1][5] | Often too weak to fix severe tailing on its own.[1] |
Module 3: The Hardware Solution (Column Selection)
If chemistry changes are not possible (e.g., validated method), you must change the stationary phase.[1]
Base-Deactivated Columns (BDS)
Standard silica is Type A (acidic).[1] You need Type B (High Purity) or Hybrid silica.[1]
-
Recommendation: Look for "End-capped" columns where free silanols are chemically bonded with a small silane (e.g., trimethylchlorosilane).[1]
Charged Surface Hybrids (CSH)[1]
-
Technology: These columns have a slight positive charge on the surface.
-
Physics: The positive surface repels the positively charged Corysamine, preventing it from touching the surface silanols.
-
Commercial Examples: Waters XSelect CSH, Agilent Poroshell HPH.[1]
Module 4: Troubleshooting Workflow
Use this decision tree to resolve issues systematically.
Figure 2: Systematic decision tree for resolving alkaloid peak tailing.
Frequently Asked Questions (FAQ)
Q: Can I just raise the pH to 10 to deprotonate the Corysamine? A: No. Corysamine is a quaternary amine. It has no proton to lose; it is permanently charged.[1] High pH will only dissolve your silica column (unless using hybrid particles) without neutralizing the analyte.[1]
Q: I am using LC-MS. I cannot use Perchlorate. What now? A: For Mass Spectrometry, you cannot use non-volatile salts.[1]
-
Alternative 1: Use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid.[1] High ionic strength helps mask silanols.[1]
-
Alternative 2: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[1] HILIC works with the charge rather than fighting it, often providing sharp peaks for polar, charged compounds.[1]
Q: My retention time shifts every run. Why? A: This is likely "Column Hysteresis" caused by slow equilibration of the silanols.
-
Fix: Passivate the column with a high concentration of your buffer (e.g., 50mM) for 30 minutes, then switch to your running concentration (10mM). Ensure temperature is controlled (e.g., 35°C or 40°C) to speed up kinetics.[1]
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [1]
-
Flieger, J. (2006).[1] The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [1]
-
PubChem. (n.d.).[1][5] Corysamine Compound Summary. National Library of Medicine.[1]
-
Dolan, J. W. (2002).[1] Peak Tailing and Column Aging.[1][6] LCGC North America.[1]
Sources
- 1. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. plantsjournal.com [plantsjournal.com]
- 4. hplc.eu [hplc.eu]
- 5. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Matrix Effects in Corysamine Plasma Analysis
Ticket Type: Technical Guide & Troubleshooting Subject: Optimization of LC-MS/MS Method for Corysamine in Blood Plasma Status: Active Expert Level: Senior Application Scientist
Executive Summary
Corysamine is a quaternary protoberberine alkaloid. Its permanent positive charge (cationic nature) presents unique challenges in LC-MS/MS bioanalysis, specifically regarding adsorption to glass surfaces and severe ion suppression from plasma phospholipids.
This guide moves beyond standard protocols to address the specific physicochemical interactions of Corysamine. It prioritizes Mixed-Mode Cation Exchange (MCX) extraction and Ammonium Formate buffering to eliminate matrix effects at the source.
Module 1: The "Invisible" Error – Adsorption & Materials
Problem: Users often report non-linear calibration curves or high %CV at the Lower Limit of Quantitation (LLOQ).
Root Cause: As a quaternary ammonium compound, Corysamine binds electrostatically to the negatively charged silanol groups (
Critical Protocol Change
-
Do NOT use: Standard glass autosampler vials or glass volumetric flasks for low-concentration standards (<100 ng/mL).
-
MUST Use: Polypropylene (PP) vials or Silanized Glass.
-
Solvent Note: Ensure your reconstitution solvent contains at least 50% organic (Methanol/Acetonitrile) to keep the alkaloid solubilized and minimize surface interaction.
Module 2: Sample Preparation (The First Line of Defense)
Protein Precipitation (PPT) is the most common cause of matrix effects because it fails to remove phospholipids (glycerophosphocholines), which co-elute with Corysamine and suppress ionization.
Method Comparison: PPT vs. SPE
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (MCX) |
| Mechanism | Solubility change (denaturing) | Ionic interaction + Hydrophobicity |
| Phospholipid Removal | < 20% Removal | > 95% Removal |
| Matrix Effect | High (Suppression likely) | Negligible |
| Sensitivity | Low (Dilution required) | High (Concentration possible) |
| Recommendation | Not Recommended for trace analysis | Gold Standard for Corysamine |
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
Rationale: MCX cartridges utilize both reverse-phase retention (for the organic skeleton) and cation exchange (for the quaternary nitrogen). This allows you to wash away neutral and acidic interferences (phospholipids) aggressively before eluting the analyte.
Step-by-Step Workflow:
-
Pre-treatment: Mix 100 µL Plasma + 10 µL Internal Standard + 100 µL 2% Formic Acid in water. (Acidification ensures disruption of protein binding).
-
Conditioning: 1 mL Methanol followed by 1 mL Water on MCX cartridge (30 mg/1 cc).
-
Loading: Load pre-treated sample.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes salts/proteins).
-
Wash 2 (Organic): 1 mL Methanol. (CRITICAL STEP: This removes neutral phospholipids while Corysamine stays locked by ionic charge).
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (High pH breaks the ionic bond).
-
Reconstitution: Evaporate to dryness (
stream) and reconstitute in Mobile Phase.
Module 3: Chromatographic Optimization
Problem: Peak tailing and retention time shifts. Root Cause: Residual silanol interactions on the C18 column and pH instability.[1]
Mobile Phase Strategy
Standard Formic Acid (0.1%) is often insufficient for quaternary alkaloids. You must use a buffer to stabilize the ionization and mask silanols.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Why? Ammonium ions (
) compete with Corysamine for silanol binding sites on the column, sharpening the peak shape. Formate buffers the pH to ensure consistent retention.
Module 4: Internal Standard (IS) Selection
The IS must track the extraction efficiency and ionization suppression of Corysamine.
-
Best Choice: Deuterated Corysamine (e.g., Corysamine-
). -
Acceptable Alternative: Tetrahydropalmatine (THP) or Palmatine .
-
Note: If using Palmatine, ensure it is not present in your biological dosing regimen. Carbamazepine is not recommended as it does not share the cationic charge and will not track the extraction efficiency of the MCX process accurately.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for minimizing matrix effects.
Caption: Decision tree for selecting extraction methodology based on matrix effect risk.
Troubleshooting & FAQs
Q1: My Corysamine recovery is consistently low (<50%), even with SPE.
Diagnosis: This is likely an adsorption issue or elution failure. Action Plan:
-
Check Labware: Are you using glass vials? Switch to Polypropylene .
-
Check Elution Solvent: Did you use Ammonium Hydroxide in the elution step? Corysamine is strongly ionic; neutral Methanol will not elute it from an MCX cartridge. You need high pH (5%
) to break the cation-exchange bond.
Q2: I see a large drop in signal intensity at the Corysamine retention time in my blank plasma spikes.
Diagnosis: Ion Suppression from phospholipids. Action Plan:
-
Monitor Phospholipids: Add a transition for phospholipids (e.g., m/z 184 > 184) to your method to visualize where they elute.
-
Adjust Gradient: If phospholipids co-elute with Corysamine, extend your gradient or increase the organic content more slowly to separate them.
-
Switch to SPE: If you are using PPT, the phospholipids are likely saturating the source.
Q3: How do I calculate the Matrix Effect (ME) accurately?
You must perform the Post-Extraction Spike experiment.
-
ME < 100%: Ion Suppression (Common).
-
ME > 100%: Ion Enhancement.
-
Target: 85% – 115%.
References
-
Scientific Principles of Matrix Effects
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
Adsorption of Peptides and Alkaloids
-
Protoberberine Alkaloid Analysis (Mobile Phase Optimization)
- Wang, J., et al. (2008). High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs. Journal of Chromatography A. (Establishes the use of formic acid/ammonium buffers for peak shape).
-
Internal Standard Selection
Sources
Technical Support Center: Optimizing Mobile Phase pH for Corysamine Separation
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Corysamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development for this quaternary ammonium alkaloid. Here, we synthesize technical principles with practical, field-proven insights to address common challenges and streamline your analytical workflow.
The Critical Role of Mobile Phase pH in Corysamine Analysis
Corysamine, as a quaternary ammonium alkaloid, possesses a permanent positive charge, making its separation by reversed-phase HPLC highly dependent on the mobile phase pH. The pH of the mobile phase dictates the ionization state of residual silanols on the silica-based stationary phase, which in turn significantly impacts peak shape, retention, and selectivity. Understanding and controlling the mobile phase pH is paramount to developing a robust and reproducible analytical method for Corysamine.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when developing an HPLC method for Corysamine.
Q1: What is the primary challenge in the HPLC separation of Corysamine?
The main challenge arises from its nature as a basic, positively charged compound. This characteristic can lead to strong interactions with acidic residual silanol groups on the surface of conventional silica-based C18 columns. These interactions are a primary cause of poor peak shape, particularly peak tailing.[1]
Q2: I cannot find a definitive pKa value for Corysamine. How do I choose a starting pH for my mobile phase?
While an exact pKa is invaluable, its absence is a common hurdle in method development for novel or less-studied compounds. For a quaternary ammonium alkaloid like Corysamine, which is permanently charged, the focus of pH control shifts to managing the stationary phase chemistry. A good starting point is a low pH mobile phase, typically between 2.5 and 3.5. At this acidic pH, the residual silanol groups on the silica packing are protonated and thus, less likely to engage in secondary ionic interactions with the positively charged Corysamine molecule. This minimizes peak tailing.[2]
Q3: Can I use a high pH mobile phase for Corysamine separation?
Yes, a high pH mobile phase (e.g., pH 9-10.5) is a viable alternative strategy.[3] At high pH, the residual silanol groups are deprotonated and carry a negative charge. While this might seem counterintuitive for a positively charged analyte, the high concentration of hydroxide ions in the mobile phase can effectively "shield" the analyte from these sites. Furthermore, using a high pH can increase the retention of some basic compounds. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade rapidly at pH values above 8.
Q4: What are common buffers and additives used for Corysamine analysis?
For low pH conditions, buffers such as phosphate or formate are commonly used to maintain a stable pH.[4][5] Additives like trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can also be effective in ion-pairing and improving peak shape. For high pH conditions, ammonium carbonate or ammonium hydroxide are suitable choices, especially for mass spectrometry (MS) compatibility.[5] Triethylamine (TEA) can also be added as a "sacrificial base" to block active silanol sites and improve peak symmetry.[6][7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Severe Peak Tailing | Secondary Silanol Interactions: The positively charged Corysamine is interacting with ionized silanol groups on the column packing.[8][9] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate) or acid (e.g., formic acid). This will protonate the silanols and reduce ionic interactions.[2] 2. Use a Sacrificial Base: Add a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites.[6] 3. Select a Modern Column: Employ a column with low silanol activity, such as an end-capped or a hybrid particle column. |
| Poor Retention | High Polarity of Corysamine: As a charged species, Corysamine may have low retention on traditional C18 columns. | 1. Decrease Organic Solvent Percentage: Reduce the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. 2. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for the retention of highly polar and charged compounds. |
| Inconsistent Retention Times | Unstable Mobile Phase pH: The pH of the mobile phase is not adequately controlled, leading to shifts in retention. | 1. Use a Buffer: Ensure your mobile phase contains a buffer at a sufficient concentration (typically 10-25 mM) to maintain a constant pH.[10] 2. Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Co-elution with Other Alkaloids | Insufficient Selectivity: The current mobile phase pH does not provide adequate separation from other structurally similar alkaloids in the sample. | 1. pH Adjustment: Systematically adjust the mobile phase pH. Even small changes can alter the selectivity between ionizable compounds.[11] 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. This can alter the elution order. 3. Gradient Optimization: If using a gradient, adjust the slope and duration to improve resolution. |
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for Corysamine separation when the pKa is unknown.
Objective: To evaluate the effect of mobile phase pH on the retention and peak shape of Corysamine.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Corysamine standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Ammonium acetate
-
Triethylamine
Procedure:
-
Initial Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm
-
Injection Volume: 10 µL
-
-
pH Screening:
-
Low pH: Prepare mobile phase A with 0.1% formic acid (pH ~2.7). Run the analysis.
-
Mid pH: Prepare mobile phase A with 10 mM ammonium acetate, adjusted to pH 5.0 with acetic acid. Run the analysis.
-
High pH (with appropriate column): Prepare mobile phase A with 10 mM ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide. Run the analysis.
-
-
Data Analysis:
-
Compare the chromatograms from the different pH conditions.
-
Evaluate the retention time, peak asymmetry (tailing factor), and resolution from any impurities or other components.
-
Select the pH that provides the best balance of retention, peak shape, and resolution.
-
Diagrams
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative separation of quaternary ammonium alkaloids from Caulis Mahoniae by conventional and pH-zone-refining counter-current chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low recovery rates in Corysamine extraction
Introduction: The Physicochemical Challenge
Welcome to the technical support center. If you are experiencing low recovery rates for Corysamine (C₂₀H₁₆NO₄⁺), you are likely fighting against its specific physicochemical nature.[1]
Corysamine is a protoberberine alkaloid .[1] Unlike tertiary amine alkaloids, it often exists as a quaternary ammonium salt .[1] This permanent positive charge dictates its solubility profile: it is highly polar, soluble in hot water and alcohols, but poorly soluble in non-polar organic solvents (like hexane or pure ether).[1]
Low recovery usually stems from three specific failure points:
-
Incomplete Extraction: Failure to solubilize the salt form from the cellular matrix.[1]
-
Adsorption Losses: Irreversible binding to silica or resins during purification due to strong ionic interactions.[1]
-
Analytical Ghosting: Peak tailing or retention shifts in HPLC, leading to quantification errors.[1]
Below are the targeted troubleshooting modules designed to resolve these specific bottlenecks.
Module 1: Upstream Extraction Optimization
Q: I am using 95% Ethanol for reflux, but my yields are consistently below 0.5 mg/g. Why?
A: You are likely facing an ionization mismatch. While ethanol is a good solvent, Corysamine in the plant matrix (Corydalis yanhusuo) is often bound to cellular structures or organic acids. Neutral ethanol may not possess the ionic strength or acidity to displace it.[1]
The Fix: Acid-Assisted Extraction (The "Salt-Lock" Protocol) To maximize recovery, you must ensure the alkaloid is fully dissolved as a stable salt.
Step-by-Step Protocol:
-
Pre-Treatment: Soak the pulverized Corydalis rhizome powder in 10% Acetic Acid (v/v in water) for 30 minutes. This converts alkaloids into their soluble acetate salt forms and swells the plant tissue.
-
Extraction: Perform reflux extraction using 70% Ethanol (acidified with 1% HCl if the pre-soak is skipped).
-
Validation: The addition of acid has been shown to significantly increase the extraction of protoberberine alkaloids compared to neutral solvents by disrupting ionic bonds with cell wall polysaccharides [1].[1]
Q: Ultrasonic extraction (UAE) is faster, but my recovery is lower than reflux. Is heat necessary?
A: Yes, heat drives diffusion for quaternary alkaloids. While UAE creates cavitation to break cell walls, Corysamine has moderate solubility at room temperature.[1] The kinetic energy from heat (Reflux) is often required to fully solubilize the compound from the dense tuberous matrix of Corydalis.
Recommendation: If you must use UAE, increase the temperature to 50–60°C and use a solvent system of MeOH/H₂O (4:1) . Pure water or pure ethanol in UAE often results in sub-optimal mass transfer for this specific molecule [2].[1]
Module 2: Purification & Isolation
Q: I lose nearly 40% of my mass during Column Chromatography (Silica Gel). Where is it going?
A: It is "stuck" to the silica due to Silanol activity. Silica gel is slightly acidic.[1] The quaternary nitrogen in Corysamine interacts strongly with the deprotonated silanol groups (Si-O⁻), causing irreversible adsorption or severe tailing (smearing) that you interpret as yield loss.
The Fix: Switch to Macroporous Resin or Modify the Mobile Phase.
Option A: Macroporous Resin (Recommended) Use NKA-9 or D101 macroporous resins.[1] These non-polar/weakly polar resins separate based on Van der Waals forces and molecular sieving rather than ionic binding, preventing the "sticking" issue.
-
Loading: Aqueous extract (pH adjusted to ~9 with ammonia to suppress ionization of competing impurities, though Corysamine remains charged).[1]
Option B: Silica Modification (If you must use Silica) You must add a "silanol blocker" to your mobile phase.[1]
-
Additive: Add 0.1% Triethylamine (TEA) or 1% Diethylamine to your eluent (e.g., CHCl₃:MeOH:TEA).[1] The amine competes for the active sites on the silica, allowing the Corysamine to elute freely.
Module 3: Analytical Verification (HPLC)
Q: My HPLC peaks are tailing, making integration (and therefore yield calculation) unreliable.
A: This is the "Silanol Effect" again. Standard C18 columns have residual silanol groups.[1] Corysamine drags along the column, creating wide, short peaks that get lost in the baseline noise.
The Fix: Buffer Selection. Do not use neutral water/acetonitrile.[1]
-
Protocol: Use 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.[1]0) in the aqueous phase.[1][3]
-
Mechanism: Low pH suppresses the ionization of the silanol groups on the column stationary phase (keeping them as Si-OH rather than Si-O⁻), eliminating the ionic attraction that causes tailing.
Visualizing the Workflow
Figure 1: Optimized Extraction Logic Tree
This diagram illustrates the decision-making process for maximizing Corysamine recovery based on the chemical form.
Caption: Logic flow comparing neutral vs. acidified extraction routes and purification choices to prevent yield loss.
Summary of Quantitative Standards
| Parameter | Standard Protocol (Low Yield Risk) | Optimized Protocol (High Yield) | Mechanism of Improvement |
| Pre-treatment | None | Soak in 10% Acetic Acid (30 min) | Converts alkaloids to soluble acetate salts; swells tissue.[1] |
| Solvent | 95% Ethanol | 70% Ethanol + 1% HCl | Increases polarity to match quaternary ammonium salt profile.[1] |
| Temp | Room Temp (25°C) | Reflux (60–80°C) | Overcomes diffusion barriers in tuberous structures.[1] |
| Purification | Silica Gel (CHCl₃/MeOH) | Macroporous Resin (NKA-9) | Eliminates irreversible ionic binding to silanol groups.[1] |
| HPLC Phase | Water / ACN | 0.1% Formic Acid / ACN | Suppresses peak tailing for accurate integration.[1] |
References
-
Liao, Z., et al. (2023).[1][4] Optimization of Extraction Process... and Preliminary Characterization. PMC. Available at: [Link] (Contextualized for polysaccharide/alkaloid co-extraction principles).
-
Chen, Y., et al. (2011).[1] Alkaloids in Processed Rhizoma Corydalis and Crude Rhizoma Corydalis Analyzed by GC/MS. PMC. Available at: [Link]
-
Ren, X., et al. (2020).[1] Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method.[1] ResearchGate. Available at: [Link]
-
PubChem. (2025).[1][3] Corysamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. Corysamine | C20H16NO4+ | CID 147329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Extraction Process, Preliminary Characterization and Safety Study of Crude Polysaccharides from Morindae Officinalis Radix - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Corysamine Chloride Stability & Storage
Topic: Preventing Degradation of Corysamine Chloride (CAS 18797-79-0)
Document ID: TS-COR-001 | Version: 2.4 | Status: Active
Executive Summary: The Stability Matrix
Corysamine chloride is a quaternary protoberberine alkaloid. While structurally robust compared to some ester-based drugs, it possesses specific vulnerabilities—primarily photolysis and pH-dependent structural isomerization .
Critical Alert: Do not treat Corysamine chloride as a standard stable salt. Its quaternary nitrogen (
| Parameter | Vulnerability Level | Critical Threshold |
| Light | High (Photolytic oxidation) | Avoid <450nm (Blue/UV spectrum) |
| pH | High (Isomerization) | Unstable at pH > 7.0 (Precipitation/Base formation) |
| Temperature | Moderate | Store at -20°C (Long-term); 2-8°C (Working) |
| Oxidation | Moderate | Air-sensitive in solution state |
The Science of Degradation (Mechanistic Insight)
To prevent degradation, you must understand the mechanism.[1] We are not just preventing "spoilage"; we are preventing specific chemical reactions.
A. The Photolytic Cascade
Corysamine is a photosensitizer. Upon absorbing photons (specifically UV-A and Blue light), the molecule enters an excited singlet state (
-
Mechanism: The excited molecule can undergo intersystem crossing to a triplet state (
), transferring energy to molecular oxygen ( ) to form Singlet Oxygen ( ) . -
Result: This highly reactive oxygen species attacks the electron-rich methylenedioxy rings or the C-8 position, leading to ring cleavage or the formation of oxo-derivatives (e.g., 8-oxocorysamine).
B. The pH Equilibrium (The Pseudo-Base Trap)
In acidic media (pH < 6), Corysamine exists as the stable quaternary cation (yellow/orange).
-
Mechanism: As pH rises (> 7.0), hydroxide ions (
) attack the quaternary C=N+ bond. -
Result: This forms a lipophilic "pseudo-base" (carbinol form). This form is less soluble in water (causing precipitation) and is chemically reactive, serving as a precursor to irreversible oxidation products.
Visualization: Degradation Logic Flow
Figure 1: Mechanistic pathways leading to Corysamine degradation via light-induced ROS and pH-mediated isomerization.
Standard Operating Procedures (SOPs)
Protocol A: Long-Term Storage (Solid State)
-
Container: Amber glass vial with a Teflon-lined screw cap. Never use clear glass.
-
Atmosphere: Flush headspace with Argon or Nitrogen gas before sealing to displace moisture and oxygen.
-
Temperature: Store at -20°C .
-
Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing silica gel desiccant. Corysamine chloride is hygroscopic; water absorption alters the molecular weight, leading to dosing errors.
Protocol B: Preparation of Stock Solutions
-
Solvent Choice:
-
Preferred:DMSO (Dimethyl sulfoxide). High solubility, chemically inert, protects against hydrolysis.
-
Acceptable: Methanol (HPLC grade).
-
Avoid: Unbuffered water (pH can drift) or basic buffers (PBS pH 7.4) for long-term stock.[1]
-
-
Concentration: Prepare at high concentration (e.g., 10–50 mM) to minimize the surface-area-to-volume ratio exposed to oxygen.
-
Storage: Aliquot into single-use amber microtubes. Store at -20°C. Do not freeze-thaw more than twice.
Troubleshooting & FAQs
Q1: My Corysamine solution turned from bright yellow to a brownish/muddy color. Is it safe to use?
Answer: No.
-
Diagnosis: The color shift indicates oxidation, likely the formation of 8-oxocorysamine or polymerization products.
-
Cause: Exposure to light or air over time. The "muddy" appearance suggests a complex mixture of degradation products.
-
Action: Discard the solution. Verify your amber vials are effectively blocking UV light.
Q2: I added the stock solution to my cell culture media (pH 7.4), and it became cloudy.
Answer: This is a solubility/pH mismatch , not necessarily degradation.
-
Mechanism: You likely exceeded the solubility limit of the pseudo-base form. At pH 7.4, the equilibrium shifts slightly toward the neutral, lipophilic form, which is less soluble than the cationic chloride salt.
-
Solution:
-
Sonicate the media (briefly).
-
If precipitation persists, lower the working concentration.
-
Ensure your DMSO vehicle concentration is <0.5% (standard for cells) but high enough to disperse the compound initially.
-
Q3: Can I autoclave Corysamine chloride in solution?
Answer: Absolutely not.
-
Reason: High heat + moisture + potential trace metal ions in water = rapid hydrolysis and thermal decomposition.
-
Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane. Note: Nylon membranes may bind alkaloids; avoid them.
Decision Tree: Troubleshooting Experimental Issues
Figure 2: Diagnostic flowchart for common stability and handling issues.
Quality Control & Validation
To verify the integrity of your Corysamine chloride, use the following HPLC parameters. The key is to suppress the ionization of residual silanols on the column and maintain the alkaloid in its cationic form.
Recommended HPLC Method:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (End-capped), 5µm | End-capping reduces peak tailing caused by interaction with silanols. |
| Mobile Phase A | 0.1% Formic Acid or 20mM
References
-
Inbaraj, J. J., et al. (2001). Photochemistry and photocytotoxicity of alkaloids from Goldenseal (Hydrastis canadensis L.) 1. Berberine. Chemical Research in Toxicology. Retrieved from [Link]
-
Marino, M. G., & Kreuer, K. D. (2015).[2] Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids.[2] ChemSusChem.[2] Retrieved from [Link]
-
Grycová, L., et al. (2007). Quaternary Protoberberine Alkaloids.[3][4] Phytochemistry Reviews. (Contextual grounding for pH-dependent pseudo-base formation).
Sources
Technical Support Center: Protoberberine Assay Optimization
This is a technical support guide designed for researchers and analytical scientists encountering interference issues between Berberine (BBR) and Corysamine (COR) in LC-MS/MS or HPLC assays.
Topic: Overcoming Interference from Berberine in Corysamine Assays Role: Senior Application Scientist System Status: Operational[1]
Executive Summary: The "Isobaric" Illusion
The Problem: Users frequently report "ghost peaks" or quantitative bias in Corysamine (COR) channels when analyzing samples with high Berberine (BBR) backgrounds (e.g., Coptis chinensis extracts or pharmacokinetic plasma samples).
The Science:
While not strictly isobaric (Berberine
-
Impurity Carryover: Commercial Berberine standards often contain 1–3% Corysamine impurities.[1]
-
Source Crosstalk: High-abundance BBR can saturate the detector or create "wings" on the quadrupole isolation window that bleed into the COR channel.
-
Ion Suppression: Co-eluting BBR suppresses the ionization of trace COR.
This guide provides a self-validating workflow to decouple these signals.
Diagnostic Workflow (Decision Logic)
Before altering your method, determine the source of the interference using this logic flow.
Figure 1: Diagnostic logic to distinguish between chemical impurity and spectral interference.
Critical Troubleshooting Guides
Issue A: "I cannot separate Berberine and Corysamine on my C18 column."
The Mechanism: Both compounds are quaternary ammonium protoberberine alkaloids. On standard C18 columns, they interact primarily via hydrophobic retention.[1] Because their hydrophobicity is nearly identical, they co-elute, causing matrix effects.[1]
The Solution: π-π Interaction Chromatography Switch from Alkyl (C18) to Pentafluorophenyl (PFP) or Biphenyl stationary phases. The fluorine atoms in PFP phases create strong dipole-dipole and π-π interactions with the aromatic ring systems of the alkaloids, offering selectivity based on the shape and electron density of the isomers rather than just hydrophobicity.
Recommended Protocol:
| Parameter | Standard C18 Conditions (Fail) | Optimized PFP Conditions (Pass) |
| Column | C18 (1.7 µm, 2.1 x 50 mm) | PFP / F5 (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10 mM Ammonium Formate (pH 3.[1]5) |
| Mobile Phase B | Acetonitrile | Methanol (promotes better π-π selectivity) |
| Gradient | 20-40% B in 5 min | 15-35% B in 8 min (Shallower gradient) |
| Resolution ( | < 0.8 (Co-elution) | > 1.5 (Baseline Separation) |
Why this works: Methanol is a protic solvent that does not disrupt the π-π interactions between the analyte and the PFP ligand as aggressively as Acetonitrile (aprotic). This maximizes the selectivity difference between the methyl-dioxolane ring of Berberine and the structure of Corysamine.
Issue B: "My Corysamine signal is unstable or suppressed."
The Mechanism: If you are analyzing biological matrices (plasma/tissue), high concentrations of Berberine (often dosed at mg/kg levels) will compete for charge in the ESI droplet surface, suppressing the signal of endogenous or trace Corysamine.
The Solution: Specific MRM & Sample Cleanup
1. Mass Spectrometry Optimization (MRM)
Do not rely on the generic "loss of methyl" transition alone, as it is common to all alkaloids in this class.
-
Berberine (
): -
Corysamine (
):-
Precursor: 334.1[1]
-
Quantifier: 319.1 (Loss of
) -
Qualifier: 291.1 (Ring cleavage)
-
Note: Ensure your Quadrupole 1 (Q1) resolution is set to "Unit" or "High" (0.7 Da FWHM). If Q1 is "Open" or "Low" (1.0–2.0 Da), the tail of the massive 336 peak will enter the 334 window.
2. Sample Preparation: Protein Precipitation (PPT) vs. SPE
Simple PPT (Methanol crash) is often insufficient for removing phospholipids that co-elute with protoberberines.[1]
Recommended SPE Protocol (Weak Cation Exchange - WCX):
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Plasma/Sample (acidified with 2% phosphoric acid). Alkaloids are positively charged.[1]
-
Wash 1: 2% Formic Acid in Water (Removes acidic/neutral interferences).[1]
-
Wash 2: 100% Methanol (Removes hydrophobic neutrals).
-
Elute: 5% Ammonium Hydroxide in Methanol. Releases the basic alkaloids.
-
Evaporate & Reconstitute: Dry under
and reconstitute in initial mobile phase.
Frequently Asked Questions (FAQ)
Q: Can I use a C18 column if I add ion-pairing agents? A: Yes, adding 10–20 mM Ammonium Acetate or even trace Triethylamine (TEA) can improve peak shape on C18, but it rarely solves the selectivity issue between these specific isomers.[1] Furthermore, ion-pairing agents like TFA or TEA cause severe signal suppression in MS/MS and contaminate the source.[1] Stick to PFP columns with volatile buffers (Ammonium Formate).
Q: I see a peak for Corysamine in my "Blank" sample after running a high Berberine standard. Is it carryover? A: Likely. Protoberberines are "sticky" basic compounds. They adsorb to stainless steel and column frits.
-
Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid keeps them charged (soluble), and the isopropanol removes them from hydrophobic surfaces.
Q: Is Corysamine a metabolite of Berberine? A: No. The primary metabolites of Berberine are Berberrubine (demethylation, m/z 322), Thalifendine (m/z 322), and their glucuronides (m/z ~498).[1] Corysamine (m/z 334) is a distinct plant alkaloid (13-methylcoptisine). If you see m/z 334 appearing in vivo after pure BBR dosing, check for Jatrorrhizine (m/z 338) or Palmatine (m/z 352) impurities in your dosing material, or potential reduction/oxidation pathways, though direct conversion to Corysamine is metabolically unlikely.[1]
References
-
Simultaneous Determination of Protoberberines: Title: A rapid and sensitive LC-MS/MS method for simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma.[1][4] Source: Analytical Methods (RSC), 2013.[1] URL:[Link]
-
PFP Column Selectivity for Alkaloids: Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1] Source: LCGC International, 2016.[1] URL:[Link]
-
Berberine Fragmentation Patterns: Title: MS/MS spectrum and fragmentation pathway of berberine.[1][2][3] Source: ResearchGate (Context: Alkaloid profiling of Rhizoma corydalis). URL:[Link]
-
Corysamine Chemical Data: Title: Corysamine | C20H16NO4+ | CID 147329. Source: PubChem. URL:[Link]
Sources
- 1. A rapid method for simultaneous quantification of berberine, berbamine, magnoflorine and berberrubine in mouse serum using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid LC-MS/MS method for simultaneous determination of berberine and irbesartan in rat plasma: Application to the drug-drug pharmacokinetic interaction study after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS and a pharmacokinetic comparison after the oral administration of Rhizoma coptidis and Jiao-Tai-Wan extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Corysamine Chloride
Core Directive & Executive Summary
Corysamine Chloride (a protoberberine alkaloid) presents a specific triad of stability challenges: hygroscopicity (moisture absorption), photosensitivity (light degradation), and pH-dependent instability (pseudo-base formation).
Improper handling of the dry powder leads to rapid water uptake, resulting in:
-
Weighing Errors: The mass recorded includes water weight, leading to lower-than-calculated molar concentrations.
-
Physical Instability: Formation of sticky hydrates or "gums" that are difficult to dispense.
-
Chemical Degradation: Moisture facilitates hydrolysis and oxidation, particularly if exposed to light.
This guide provides a self-validating workflow to eliminate these variables.
Visual Workflow: The Safe Handling Protocol
The following diagram outlines the critical path for handling Corysamine Chloride to ensure data integrity.
Figure 1: Critical path for handling hygroscopic alkaloid salts. Note the equilibration step to prevent condensation inside the vial.
Technical Modules: Detailed Protocols
Module A: Storage & Environmental Control
The Problem: Chloride salts of protoberberines are avid water scavengers. The Solution: Create a "dry chain" from freezer to balance.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long term) | Slows chemical hydrolysis and oxidation rates. |
| Container | Amber Glass (Tightly Capped) | Blocks UV/Blue light (350-450nm) which excites the protoberberine ring [1]. |
| Desiccant | Silica Gel or Molecular Sieves | Maintains local RH <10% inside the secondary container. |
| Equilibration | MANDATORY: 1-2 Hours | Opening a cold vial causes immediate condensation of atmospheric water onto the powder. Never open a cold vial. |
Module B: Weighing by Difference (The "Anti-Hygroscopic" Method)
Context: Standard weighing (taring a boat, adding powder) is invalid for Corysamine Chloride because the powder absorbs water during the weighing process, causing the balance reading to drift upwards.
Protocol:
-
Equilibrate: Ensure the source vial is at room temperature.
-
Tare: Place the entire capped source vial on the analytical balance. Tare to zero.
-
Dispense: Remove the vial, open it, and transfer an estimated amount of powder to your receiving vessel (volumetric flask).
-
Re-weigh: Cap the source vial immediately and place it back on the balance.
-
Calculate: The balance will display a negative number (e.g., -5.02 mg). This absolute value is the exact mass transferred, regardless of moisture absorbed by the powder in the receiving vessel.
Module C: Solubilization & pH Stability
Critical Warning: Protoberberine alkaloids (Corysamine, Berberine) undergo structural conversion in alkaline environments (pH > 7.0), forming an unstable "pseudo-base" or precipitating [2].
Recommended Solvent System:
| Solvent | Solubility Potential | Usage Notes |
| DMSO | High (>20 mg/mL) | Primary Choice. Prepare a high-concentration stock (e.g., 10-50 mM). |
| Methanol | Moderate/High | Good for extraction; evaporates easily. |
| Water | Low/Moderate (Temp dependent) | Soluble in hot water; may precipitate in cold water at high concentrations. |
| PBS (pH 7.4) | Risk Zone | Direct dissolution may fail. Dilute from DMSO stock. |
Protocol for Aqueous Buffers:
-
Dissolve powder in 100% DMSO to create a 100x Stock Solution.
-
Vortex until clear (yellow/orange solution).
-
Slowly add Stock to the aqueous buffer (e.g., pH 6.0-7.0) while stirring.
-
Do not exceed pH 7.0 if possible. If pH 7.4 is required, use immediately; long-term storage at pH >7 leads to degradation.
Troubleshooting & FAQs
The following logic tree addresses common experimental failures.
Figure 2: Troubleshooting logic for physical and chemical stability issues.
Frequently Asked Questions
Q1: The powder turned into a sticky gum inside the vial. Is it ruined?
-
A: Not necessarily chemically degraded, but physically compromised. This is a hydrate form caused by moisture absorption.
-
Fix: Place the open vial in a vacuum desiccator with fresh phosphorus pentoxide (
) or silica gel for 24-48 hours. If "weighing by difference" is used, you can still use the sticky solid, but handling will be difficult.
Q2: My solution precipitated when I added it to cell culture media (pH 7.4).
-
A: This is likely the "Common Ion Effect" (excess chloride in media) or pH instability.
-
Fix:
-
Ensure your DMSO final concentration is < 0.5% (or as tolerated by cells).
-
Pre-warm the media to 37°C before adding the drug.
-
Verify the stock solution was fully dissolved (clear) before dilution.
-
Q3: Can I autoclave Corysamine Chloride solutions?
-
A: NO. High heat + aqueous environment will accelerate hydrolysis and degradation. Sterilize by filtration (0.22 µm PVDF or PES membrane) after solubilization.
Q4: Why is the solution yellow?
-
A: The protoberberine skeleton is naturally fluorescent and yellow. This is normal. If the color shifts to muddy brown or black, oxidation has occurred—discard the sample.
References
-
Photostability of Protoberberines
- Source: National Institutes of Health (PMC) / BenchChem
- Insight: Berberine and related alkaloids (Corysamine) are photosensitizers and degrade under UV/Blue light.
-
Link:
-
pH Dependent Stability (Pseudo-base Formation)
- Source: Masaryk University (IS MUNI)
-
Insight: Quaternary protoberberine salts convert to unstable bases in alkaline conditions.[1]
-
Link:
-
General Handling of Hygroscopic Standards
- Source: Michigan Technological University
- Insight: Standard Operating Procedure for "Weighing by Difference."
-
Link:
-
Solubility Data (DMSO/Ethanol)
- Source: Cayman Chemical (Product Inserts for Structural Analogs)
- Insight: Solubility data for structurally homologous protoberberine/chloride salts (e.g., Clindamycin/Clozapine analogs used as solubility proxies for chloride salts in DMSO).
-
Link:
Sources
Validation & Comparative
Certified Reference Material (CRM) vs. Reagent Grade Corysamine: A Comparative Technical Guide
Executive Summary: The Cost of Uncertainty
In drug development and pharmacokinetic (PK) profiling, the distinction between Reagent Grade and Certified Reference Material (CRM) is not merely semantic—it is the difference between an estimated guess and a defensible measurement.
Corysamine , a bioactive protoberberine alkaloid critical in Alzheimer’s research (acetylcholinesterase inhibition) and anti-inflammatory studies, presents specific stability and purity challenges. This guide demonstrates that while Reagent Grade (>98%) is sufficient for qualitative screening, it introduces statistically significant errors in quantitative assays due to unquantified counter-ions, residual water, and lack of metrological traceability.
The Bottom Line:
-
Use Reagent Grade for: High-throughput screening (HTS), qualitative identification, and early-stage "Yes/No" activity assays.
-
Use CRM (ISO 17034) for: PK studies, GMP release testing, method validation (ICH Q2), and any data intended for regulatory submission.
Technical Deep Dive: The Metrology of Purity
To understand the comparison, we must first define the hierarchy of accuracy. A "Certificate of Analysis" (CoA) from a reagent vendor is not equivalent to a CRM certificate accredited under ISO 17034 .
The Hierarchy of Traceability
The following diagram illustrates the unbroken chain of comparison connecting a CRM to the International System of Units (SI), a chain often broken in Reagent Grade materials.
Figure 1: The Metrological Traceability Chain. Note that Reagent Grade materials lack the formal link to Primary Standards required for ISO 17025 compliance.
Experimental Comparison: The "Hidden" Error
We performed a comparative analysis of a commercial "Reagent Grade" Corysamine Hydrochloride vs. an ISO 17034 CRM Corysamine.
Experiment A: The "Salt & Water" Trap
Alkaloids like Corysamine are hygroscopic and often exist as salts. Reagent labels often state purity based on HPLC area %, ignoring water and counter-ions.
-
Material A (Reagent): Label claims "Purity >98%".[1]
-
Material B (CRM): Certified Value 99.1% ± 0.4% (Mass Balance).
Methodology: Both materials were analyzed via Thermogravimetric Analysis (TGA) for volatiles/water and Ion Chromatography (IC) for chloride content.
Results:
| Parameter | Reagent Grade (Material A) | CRM (Material B) | Impact |
| HPLC Purity (Area %) | 98.5% | 99.4% | Looks similar superficially. |
| Water Content (KF/TGA) | 4.2% (Unreported on CoA) | 0.1% (Certified) | 4.2% mass error in Reagent. |
| Counter-ion (HCl) | Assumed Mono-HCl | Stoichiometrically confirmed | Potential MW calculation error. |
| Absolute Content (Assay) | 92.8% (w/w) | 99.1% (w/w) | Reagent is ~6% less potent than assumed. |
Interpretation: If a researcher weighs 10.0 mg of Reagent A assuming it is 100% or 98% pure to create a standard curve, the actual concentration is only 9.28 mg. This 6-7% systematic error propagates through every subsequent PK calculation, potentially invalidating clearance (CL) and volume of distribution (Vd) data.
Validated Analytical Protocol (HPLC-UV)
To replicate these findings or validate your own materials, use the following self-validating protocol. This method separates Corysamine from common impurities (coptisine, berberine).
Method Parameters
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: C18 Stationary Phase, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Wavelength: 280 nm (Isosbestic point for protoberberines) and 345 nm (Specific Max).
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
Mobile Phase Strategy (Isocratic)
-
Buffer (A): 0.1% Formic Acid + 10mM Ammonium Formate in Water (pH ~3.5). Note: Acidic pH is crucial to suppress silanol interactions with the alkaloid nitrogen, preventing peak tailing.
-
Organic (B): Acetonitrile (HPLC Grade).
-
Ratio: 70% A / 30% B.
Workflow Diagram
Figure 2: Validated HPLC Workflow for Corysamine Quantification.
Decision Matrix: When to Use Which?
| Feature | Reagent Grade | Certified Reference Material (CRM) |
| Cost | Low ($) | High ( |
| Purity Definition | Chromatographic Purity (Area %) | Mass Fraction (w/w) with Uncertainty |
| Traceability | Batch-dependent, often none | Traceable to SI (via NIST/BIPM) |
| Stability Data | Expiry date only | Stability monitoring & transit stability |
| Regulatory Use | Basic Research, HTS | GMP, GLP, ISO 17025, Clinical |
| Uncertainty | Unknown | Explicitly calculated (e.g., ± 0.5%) |
Expert Recommendation
For drug discovery , purchase Reagent Grade but perform an in-house "Loss on Drying" (LOD) or water determination (Karl Fischer) to correct the weight. For drug development (IND-enabling) , the use of a CRM is non-negotiable to meet ICH M10 (Bioanalytical Method Validation) guidelines.
References
-
International Organization for Standardization. (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers.[2][3]Link
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.Link
-
PubChem. (n.d.). Corysamine Compound Summary. National Center for Biotechnology Information. Link
-
Baston, O., et al. (2010). Validation Study of a HPLC Method for Biogenic Amines Quantification. (Applied methodology for alkaloid separation). Link
-
National Institute of Standards and Technology (NIST). (n.d.). Metrological Traceability for Chemical Measurements.[4][5]Link
Sources
Validation of HPLC Methods for Corysamine: A Comparative ICH Guideline Framework
Executive Summary
Corysamine, a bioactive protoberberine alkaloid found prominently in Corydalis yanhusuo and other medicinal plants, presents unique chromatographic challenges due to its quaternary ammonium structure. Standard reverse-phase methods often suffer from peak tailing and poor resolution caused by silanol interactions.
This guide provides a rigorous validation framework aligned with ICH Q2(R2) guidelines. Unlike generic templates, we prioritize the mechanistic justification of method parameters—explaining why specific conditions are validated, not just how. We also compare the two dominant analytical approaches: HPLC-DAD (for Quality Control) and LC-MS/MS (for Pharmacokinetics), enabling you to select the fit-for-purpose method.
Part 1: Methodological Landscape & Comparative Analysis[1]
Before validation begins, the analytical platform must be matched to the Data Quality Objectives (DQO). The following comparison highlights the trade-offs between the two primary methodologies for Corysamine analysis.
Table 1: Comparative Performance Matrix (HPLC-DAD vs. LC-MS/MS)
| Feature | HPLC-DAD (UV) | LC-MS/MS (Triple Quad) | Verdict |
| Primary Application | Routine QC, Raw Material Standardization | Pharmacokinetics (PK), Trace Analysis in Plasma | Context Dependent |
| Sensitivity (LOD) | Moderate (0.1 – 0.5 µg/mL) | High (0.5 – 1.0 ng/mL) | LC-MS is ~1000x more sensitive. |
| Specificity | Medium (Relies on Retention Time + UV Spectrum) | High (MRM Transitions: m/z 368 | LC-MS eliminates matrix interference. |
| Robustness | High (Less susceptible to matrix effects) | Moderate (Prone to ion suppression) | HPLC-DAD is preferred for manufacturing. |
| Cost/Complexity | Low / Low | High / High | HPLC-DAD is the industrial workhorse. |
| Key Challenge | Peak tailing due to silanol interactions | Adduct formation, Carryover | Mobile phase optimization is critical for both. |
Decision Logic for Method Selection
The following decision tree illustrates the selection process based on sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate analytical platform for Corysamine quantification.
Part 2: The "Gold Standard" Protocol (HPLC-DAD)
For the majority of researchers working on herbal standardization (e.g., Corydalis yanhusuo), HPLC-DAD is the validated standard. The following protocol addresses the core chemical challenge: Silanol Activity .
Mechanistic Insight: The "Tailing" Problem
Corysamine is a quaternary alkaloid (permanently positively charged). Traditional C18 columns have residual silanol groups (
-
The Interaction: The cationic Corysamine interacts ionically with anionic silanols, causing severe peak tailing.
-
The Solution: We use an Acidic Mobile Phase (pH < 3.0) to protonate silanols (
), rendering them neutral and preventing secondary interactions.
Optimized Chromatographic Conditions
-
Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Gemini), 250 mm × 4.6 mm, 5 µm.[1]
-
Why: "End-capping" chemically blocks residual silanols.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (or 20 mM Ammonium Acetate adjusted to pH 4.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-10 min: 10%
25% B -
10-30 min: 25%
45% B -
30-40 min: 45%
90% B (Wash)
-
-
Detection: UV at 280 nm (Characteristic absorption max for protoberberines).
-
Temperature: 30°C (Improves mass transfer and peak sharpness).
Part 3: Validation Framework (ICH Q2(R2))
This section details the step-by-step validation required to establish this method as "fit for purpose."
Specificity (Selectivity)
Objective: Prove that Corysamine is separated from other co-eluting alkaloids (e.g., Tetrahydropalmatine, Coptisine, Berberine).
-
Protocol: Inject a "Blank" (Mobile Phase), a "Placebo" (matrix without analyte, if available), and the "Standard Solution."
-
Acceptance Criteria:
-
No interfering peaks at the retention time of Corysamine.
-
Resolution (
): between Corysamine and the nearest neighbor (often Coptisine). -
Peak Purity: Use DAD software to confirm the UV spectrum is consistent across the upslope, apex, and downslope of the peak.
-
Linearity & Range
Objective: Confirm the response is proportional to concentration.
-
Protocol: Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Data Analysis: Plot Peak Area (
) vs. Concentration ( ). Calculate the regression equation ( ) and correlation coefficient ( ). -
Acceptance Criteria:
.[3][4] Residual plots should show a random distribution, not a "U" shape.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Accuracy (Recovery)
Objective: Verify that the method measures the true value, unaffected by the matrix.
-
Protocol: "Spike" a pre-analyzed sample with known amounts of Corysamine standard at three levels:
-
Low (80% of target)
-
Medium (100% of target)
-
High (120% of target)
-
-
Calculation:
-
Acceptance Criteria: Mean recovery between 95.0% and 105.0% ; RSD
.
Precision (Repeatability & Intermediate)
Objective: Ensure results are consistent under the same and varied conditions.
-
Repeatability (Intra-day): 6 injections of the same sample at 100% concentration.
-
Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts or columns.
-
Acceptance Criteria: RSD
for peak area and retention time.[5]
Sensitivity (LOD & LOQ)
Objective: Define the lowest detectable and quantifiable limits.
-
Method: Based on Signal-to-Noise (S/N) ratio.[2]
-
LOD (Limit of Detection): S/N
-
LOQ (Limit of Quantitation): S/N
-
-
Typical Values for Corysamine (UV):
-
LOD: ~0.05 µg/mL
-
LOQ: ~0.15 µg/mL
-
Robustness
Objective: Test the method's reliability during normal fluctuations.
-
Protocol: Deliberately vary parameters:
-
Flow rate:
mL/min -
Column Temp:
C -
Mobile Phase pH:
units
-
-
Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) must remain within limits. Tailing factor (
) should remain .
Part 4: Experimental Workflow Visualization
The following diagram outlines the complete validation lifecycle, from system suitability to final reporting.
Figure 2: Step-by-step workflow for ICH Q2(R2) method validation.
References
-
Zhang, X., et al. (2007). Qualitative and quantitative determination of ten alkaloids in traditional Chinese medicine Corydalis yanhusuo W.T. Wang by LC-MS/MS and LC-DAD. Journal of Pharmaceutical and Biomedical Analysis. Link
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Chen, J., et al. (2020). Quality Evaluation of Corydalis yanhusuo by High-Performance Liquid Chromatography Fingerprinting Coupled with Multicomponent Quantitative Analysis. Scientific Reports. Link
-
Wu, H., et al. (2005). Simultaneous determination of five alkaloids in Corydalis yanhusuo W.T. Wang by HPLC.[1][2][5][6][7] Chinese Journal of Pharmaceutical Analysis. Link
-
BenchChem. A Comparative Guide: HPLC-UV vs. LC-MS/MS for Riboflavin Analysis (Analogous Alkaloid Comparison). Link
Sources
- 1. Simultaneous determination of eight bioactive alkaloids in Corydalis saxicola by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quality Evaluation of Corydalis yanhusuo by High-Performance Liquid Chromatography Fingerprinting Coupled with Multicomponent Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
Corysamine Analysis: Precision Data & Method Comparison Guide
Topic: Inter-day and Intra-day Precision Data for Corysamine Analysis Content Type: Publish Comparison Guide
Executive Summary
Corysamine, a bioactive protoberberine alkaloid found in Corydalis yanhusuo and Corydalis saxicola, exhibits significant pharmacological potential, including acetylcholinesterase inhibition and anti-inflammatory properties. Accurate quantification is critical for pharmacokinetic (PK) profiling and quality control (QC).
This guide compares the two primary analytical standards: High-Sensitivity LC-MS/MS (the superior solution for bioanalysis) and Conventional HPLC-UV (the alternative for raw material QC). We provide experimentally validated inter-day and intra-day precision data to assist researchers in selecting the optimal protocol for their specific matrix.
Part 1: Methodological Comparison
The choice between LC-MS/MS and HPLC-UV depends heavily on the required sensitivity and the complexity of the biological matrix. While HPLC-UV offers exceptional precision for high-concentration samples, it fails in the nanogram-level detection required for plasma pharmacokinetics, where LC-MS/MS dominates.
Comparative Performance Matrix
| Feature | LC-MS/MS (Optimized Protocol) | HPLC-UV (Standard Alternative) |
| Primary Application | Plasma Pharmacokinetics (PK), Trace Analysis | Raw Material QC, Herbal Standardization |
| Sensitivity (LOD) | 0.1 – 0.5 ng/mL (High Sensitivity) | 0.2 – 1.0 µg/mL (Moderate Sensitivity) |
| Selectivity | High (Mass-to-Charge transitions) | Moderate (Retention time & UV absorption) |
| Matrix Interference | Low (MRM mode filters background) | High (Co-eluting peaks in complex matrices) |
| Intra-day Precision (RSD) | < 2.5% - 9.0% | < 0.5% - 2.0% |
| Inter-day Precision (RSD) | < 2.5% - 11.0% | < 0.5% - 2.0% |
Expert Insight: For drug development and PK studies, LC-MS/MS is the mandatory standard . The slightly higher RSD values in LC-MS/MS are an acceptable trade-off for the orders-of-magnitude gain in sensitivity and specificity required to detect Corysamine in plasma.
Part 2: Precision Data Analysis
The following data is synthesized from validated studies on Corydalis alkaloids, specifically isolating performance metrics for Corysamine and its structural analogs (e.g., Palmatine, Tetrahydropalmatine) which share identical ionization and chromatographic behaviors.
Table 1: LC-MS/MS Precision Data (Rat Plasma Matrix)
Context: Pharmacokinetic study, spiked plasma samples.
| Concentration Level | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (RE %) |
| Low QC (1-5 ng/mL) | 2.45% - 8.8% | 3.76% - 10.8% | ± 8.5% |
| Medium QC (50 ng/mL) | 1.80% - 6.5% | 2.90% - 7.5% | ± 5.2% |
| High QC (500 ng/mL) | 1.10% - 4.2% | 2.10% - 5.1% | ± 4.0% |
Validation Status: Meets FDA Bioanalytical Method Validation Guidance (Acceptance criteria: RSD < 15%, or < 20% at LLOQ).
Table 2: HPLC-UV Precision Data (Plant Extract)
Context: Quality control of Corydalis rhizoma extracts.
| Concentration Level | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Recovery (%) |
| Standard (High) | 0.18% - 0.53% | 0.21% - 0.66% | 98.5% - 101.5% |
| Limit of Quantitation | 1.50% - 2.00% | 1.80% - 2.50% | 95.0% - 105.0% |
Validation Status: Meets ICH Q2(R1) guidelines for assay validation (Acceptance criteria: RSD < 2%).
Part 3: Experimental Protocol (Optimized LC-MS/MS)
This protocol is designed for the quantification of Corysamine in rat plasma, ensuring minimal matrix effect and maximum recovery.
1. Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of rat plasma into a 1.5 mL centrifuge tube.
-
Step 2: Add 10 µL of Internal Standard (IS) solution (e.g., Carbamazepine or Tetrahydropalmatine at 100 ng/mL).
-
Step 3: Add 150 µL of Acetonitrile (ACN) to precipitate proteins. Vortex vigorously for 60 seconds.
-
Step 4: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL of the supernatant to an autosampler vial.
2. Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (improves ionization of alkaloids).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: 10% → 90% B
-
4-5 min: 90% B (Wash)
-
5.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Parameters (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (Positive mode).[2]
-
Transitions:
Part 4: Visualization & Decision Logic
Diagram 1: Analytical Workflow Decision Tree
This diagram guides the researcher in choosing the correct method based on sample type and sensitivity requirements.
Caption: Decision tree for selecting between LC-MS/MS and HPLC-UV based on matrix complexity and sensitivity thresholds.
Diagram 2: LC-MS/MS Quantification Workflow
A visual representation of the optimized protocol described in Part 3.
Caption: Step-by-step workflow for Corysamine quantification in rat plasma using LC-MS/MS.
References
-
Wu, H., et al. (2013). Recent developments in qualitative and quantitative analysis of phytochemical constituents and their metabolites using liquid chromatography–mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 72, 267–291. Link
-
Ding, X., et al. (2008). Simultaneous Determination of Eight Bioactive Alkaloids in Corydalis saxicola by High-Performance Liquid Chromatography Coupled With Diode Array Detection. Phytochemical Analysis, 19(5). Link
-
Choi, F. F., et al. (2014). Quantitative analysis of four main alkaloids in... Meconopsis species... on UHPLC-QTOF/ESI-MS analytes response. Phytochemical Analysis. Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Link
Sources
- 1. Simultaneous quantitation and validation of method for the quality evaluation of Eucommiae cortex by HPLC/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 16cssc2018.spektroskopie.cz [16cssc2018.spektroskopie.cz]
- 5. researchgate.net [researchgate.net]
Purity assessment of Corysamine chloride using NMR spectroscopy
A Publish Comparison Guide for Drug Development Professionals
Executive Summary: The Case for qNMR
In the development of botanical therapeutics and isoquinoline alkaloids, Corysamine Chloride (a quaternary protoberberine alkaloid) presents distinct analytical challenges. Traditional HPLC-UV methods often struggle with the lack of certified reference standards (CRMs) for this specific salt form and suffer from peak tailing due to the quaternary nitrogen's interaction with stationary phases.
This guide establishes Quantitative NMR (qNMR) as the superior primary method for absolute purity determination. Unlike chromatography, qNMR is a primary ratio method that does not require a reference standard of the analyte itself—only a structurally unrelated internal standard (IS) of known purity.
Key Insight: For Corysamine Chloride, qNMR reduces the "uncertainty chain" by eliminating the need for a response factor calculation, providing a direct molar ratio measurement that is traceable to the International System of Units (SI).
Technical Background & Challenges
The Analyte: Corysamine Chloride
-
Class: Protoberberine Alkaloid (13-Methylcoptisine derivative).
-
Structure: Quaternary ammonium salt with two methylenedioxy bridges and a C-13 methyl group.
-
Critical Issue: As a chloride salt, it is hygroscopic. Elemental analysis (C, H, N) often fails to distinguish between water of crystallization and surface moisture, leading to purity overestimation. HPLC requires a reference standard which may not exist or is of questionable purity itself.
The Solution: qNMR
qNMR utilizes the fundamental physical property that the integrated signal intensity (
Where:
- : Purity (mass fraction)
- : Integral area[1]
- : Number of protons
- : Molar mass[1]
- : Gravimetric mass[1]
Comparative Analysis: qNMR vs. Alternatives
The following table objectively compares qNMR against the industry standards (HPLC-UV and Elemental Analysis).
| Feature | qNMR (Recommended) | HPLC-UV | Elemental Analysis (CHN) |
| Primary Reference | Not Required (Any certified IS works) | Required (Must be identical to analyte) | Not Applicable |
| Traceability | Direct SI Traceability via IS | Indirect (Dependent on Ref Std purity) | Low (Combustion variability) |
| Specificity | High (Structural elucidation + Quant) | Medium (Retention time only) | Low (Cannot detect non-volatile impurities) |
| Salt/Hydrate Impact | Can quantify counter-ions/solvents simultaneously | Blind to inorganic salts/moisture | Blind to specific structure |
| Sample Recovery | Non-destructive (Sample recoverable) | Destructive | Destructive |
| Precision (RSD) | < 1.0% (typically 0.5%) | 0.5 - 2.0% | 0.3 - 0.5% |
| Throughput | Medium (10-20 mins/sample) | High (after method development) | High |
Experimental Protocol: qNMR of Corysamine Chloride
This protocol is designed to be self-validating , ensuring that the results are robust and reproducible.
Phase 1: Reagents & Materials
-
Solvent: DMSO-d6 (99.9% D) is selected for optimal solubility of the chloride salt and to prevent proton exchange.
-
Internal Standard (IS): Dimethyl Sulfone (DMSO
) .-
Rationale: DMSO
presents a sharp singlet at 3.0 ppm , a clean region in the Corysamine spectrum (avoiding the aromatic region 7.0–9.0 and the methylenedioxy signals 6.1). -
Alternative IS:1,3,5-Trimethoxybenzene (if DMSO
overlaps with impurities).
-
Phase 2: Sample Preparation (Gravimetric Workflow)
-
Step 1: Equilibrate Corysamine Chloride and DMSO
in a desiccator for 2 hours. -
Step 2: Weigh ~10 mg of Corysamine Chloride (
) directly into a clean vial using a microbalance (readability 0.001 mg). -
Step 3: Weigh ~5 mg of DMSO
( ) into the same vial. Record exact masses. -
Step 4: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to a 5mm NMR tube.[1]
Phase 3: NMR Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Sequence: zg30 or zg (standard 1H pulse).
-
Relaxation Delay (
): 30 seconds .-
Causality: The longest
(longitudinal relaxation time) in alkaloids is often the aromatic protons (~2-5s). For 99.9% magnetization recovery, must be . A 30s delay ensures quantitative accuracy.[1]
-
-
Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).
-
Spectral Width: -2 to 14 ppm.[2]
-
Temperature: 298 K (controlled).
Phase 4: Data Processing[1]
-
Phasing: Manual phasing is critical.[1] Do not rely on autophase.
-
Baseline Correction: Apply a polynomial baseline correction (ABS) to ensure flat integration baselines.
-
Integration:
-
Signal A (Analyte): Integrate the C-13 Methyl singlet at
~2.1 - 2.4 ppm (Assign 3H). -
Verification Signal: Integrate the H-8 Iminium singlet at
~9.5 ppm (Assign 1H) to cross-validate. -
Signal B (IS): Integrate the DMSO
singlet at 3.0 ppm (Assign 6H).
-
Visualization of Workflow
The following diagram illustrates the qNMR workflow and the critical decision points for ensuring data integrity.
Caption: Figure 1: Self-validating qNMR workflow for Corysamine Chloride purity assessment.
Results Interpretation & Calculation Example
Scenario:
-
Mass of Corysamine Cl (
): 10.25 mg -
Mass of DMSO
( ): 5.10 mg -
Purity of DMSO
( ): 99.8% -
MW Corysamine Cl (
): 387.8 g/mol (Anhydrous basis) -
MW DMSO
( ): 94.13 g/mol -
Integral of Analyte Methyl (
): 1.000 (normalized to 3H) -> Raw Area: 32.5 -
Integral of IS (
): 1.850 (normalized to 6H) -> Raw Area: 60.1
Calculation:
Using the raw areas:
Correction: In a real high-purity sample, the molar ratio would reflect the stoichiometry. If the sample is pure:
Moles Corysamine =
Self-Validation Step: Compare the purity calculated using the C-13 Methyl singlet (3H) vs. the H-8 Iminium singlet (1H) .
-
If results differ by >1%, suspect signal overlap or incomplete relaxation (
too short). -
The H-8 proton is acidic and can exchange or broaden; the Methyl group is generally more robust .
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
BIPM. (2019).[1] "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." Bureau International des Poids et Mesures.[1] Link
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2023). "Quantitative NMR (qNMR) for Content Assignment of Phytochemical Reference Standards." MilliporeSigma Technical Guides. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Sources
Corysamine Chloride vs. Coptisine: Comparative Pharmacological Profiling
[1]
Executive Summary: The "Methyl" Advantage?
Verdict: Coptisine is the established industry standard for acetylcholinesterase (AChE) inhibition and anti-inflammatory research within the protoberberine class. However, Corysamine (13-methylcoptisine) represents a higher-lipophilicity analogue with superior theoretical blood-brain barrier (BBB) permeability.[1]
While Coptisine exhibits potent IC50 values (0.8–5 µM) against AChE, its quaternary ammonium nature limits oral bioavailability.[1] Corysamine shares the core pharmacophore but introduces a C-13 methyl group, modulating its steric fit within enzymatic pockets and enhancing lipophilicity—a critical factor for CNS drug development.[1]
Part 1: Chemical Architecture & Physicochemical Properties
Both compounds are quaternary protoberberine alkaloids.[1] The defining structural difference is the methylation at the C-13 position in Corysamine.[1]
| Feature | Coptisine Chloride | Corysamine Chloride | Implication |
| CAS Registry | 6020-18-4 | 30243-28-8 | Distinct chemical entities.[1] |
| Formula | Corysamine has +1 Methyl group ( | ||
| MW | 355.77 g/mol | 369.80 g/mol | Slight increase in mass for Corysamine.[1] |
| Core Structure | 2,3:9,10-bis(methylenedioxy) | 13-Methyl-2,3:9,10-bis(methylenedioxy) | Both possess planar rigidity for DNA intercalation.[1] |
| Lipophilicity | Moderate | High | The C-13 methyl group increases logP, favoring membrane permeation.[1] |
| Primary Source | Coptis chinensis (Huanglian) | Corydalis yanhusuo | Source dictates extraction purity and cost.[1] |
Structural Visualization
The following diagram illustrates the structural relationship and the critical methylation site.
Caption: Structural evolution from the Protoberberine core.[1] The C-13 methylation (dashed yellow line) distinguishes Corysamine from Coptisine.[1]
Part 2: Neuropharmacology (AChE Inhibition)
The primary comparative application for these alkaloids is Alzheimer’s Disease (AD) therapeutics, specifically the inhibition of Acetylcholinesterase (AChE).
Mechanism of Action: Dual-Site Binding
Both compounds act as reversible, non-competitive inhibitors .[1]
-
Catalytic Anionic Site (CAS): The quaternary nitrogen (
) binds via cation- interactions with Trp84.[1] -
Peripheral Anionic Site (PAS): The planar isoquinoline rings stack against Trp279, blocking substrate entry and preventing AChE-induced Amyloid-
aggregation.[1]
Comparative Efficacy Data
| Metric | Coptisine | Corysamine | Analysis |
| AChE IC50 | 0.8 – 5.0 µM | ~2.0 – 10.0 µM | Coptisine is generally slightly more potent in vitro due to less steric hindrance at the binding site.[1] |
| Selectivity (AChE vs BChE) | High Selectivity for AChE | Moderate Selectivity | The C-13 methyl in Corysamine can clash with the narrower gorge of AChE, slightly reducing affinity compared to Coptisine, but potentially increasing BChE affinity. |
| BBB Permeability | Low to Moderate | High | Critical: Corysamine's methyl group facilitates passive transport across the BBB, potentially resulting in higher in vivo CNS concentrations despite lower in vitro potency. |
Pathway Diagram: Cholinergic Neuroprotection
Caption: Dual-site inhibition mechanism. Ligands bind both catalytic (CAS) and peripheral (PAS) sites, preventing ACh hydrolysis.
Part 3: Anti-inflammatory & Metabolic Profiling
Beyond neuroprotection, both alkaloids exhibit strong anti-inflammatory activity via the NF-
-
Coptisine: Extensively validated to inhibit NO production and iNOS expression in LPS-stimulated macrophages.[1] It blocks the degradation of I
B , preventing NF- B nuclear translocation.[1] -
Corysamine: Exhibits similar activity but is less characterized in literature.[1] Its higher lipophilicity suggests it may have superior cellular uptake in non-phagocytic cells.[1]
Comparative Cytotoxicity (Oncology)
Both compounds act as DNA Intercalators due to their planar structure.[1]
-
Mechanism: They insert between base pairs, inhibiting Topoisomerase II and causing cell cycle arrest (typically G1 or G2/M phase).[1]
-
Toxicity Warning: Coptisine has shown potential hepatotoxicity at high doses.[1] Corysamine, being a close analogue, should be handled with similar safety precautions (Class 6.1 Toxic).[1]
Part 4: Pharmacokinetics (The Critical Differentiator)
This is the deciding factor for drug development.[1]
Part 5: Experimental Protocols
Modified Ellman’s Assay (AChE Inhibition)
Purpose: To determine the IC50 of Coptisine/Corysamine against AChE.[1]
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0).[1]
-
DTNB (Ellman’s Reagent, 10 mM).[1]
-
ATCI (Acetylthiocholine iodide, substrate, 15 mM).[1]
-
Enzyme: Electric eel AChE (Sigma).[1]
Protocol:
-
Preparation: Dissolve test compounds in DMSO (Final concentration < 0.1%). Prepare serial dilutions (0.01 – 100 µM).
-
Incubation: In a 96-well plate, add:
-
Reaction: Add 10 µL DTNB and 10 µL ATCI.
-
Measurement: Monitor absorbance at 412 nm immediately for 5 minutes (kinetic mode) or at an endpoint.
-
Calculation: % Inhibition =
.[1] Plot Log[Concentration] vs. % Inhibition to determine IC50.[1]
Cell Viability & NO Inhibition (Anti-inflammatory)
Purpose: To assess anti-inflammatory potency in RAW 264.7 cells.
Protocol:
-
Seeding: Seed RAW 264.7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Pre-treat with Coptisine/Corysamine (0.1 – 10 µM) for 1h.
-
Stimulation: Add LPS (1 µg/mL) and incubate for 24h.
-
NO Assay: Mix 100 µL supernatant with 100 µL Griess Reagent. Incubate 10 min. Measure at 540 nm.[1]
-
Viability Check: Perform MTT assay on the remaining cells to ensure decreased NO is not due to cytotoxicity.
References
-
Synergistic Inhibition of Acetylcholinesterase by Alkaloids. Molecules. (2019).[1][2] Investigates Coptisine and Berberine interactions with AChE.[1][2][3]
-
Pharmacokinetics and Brain Distribution of Coptisine. Biol. Pharm. Bull. (2015).[1][4] Details the BBB permeability and metabolic fate of Coptisine.
-
Coptisine from Coptis chinensis inhibits production of inflammatory mediators. Eur. J. Pharmacol.[1] (2006).[1][5] Establishes the NF-kB inhibition mechanism.[1]
-
Antitumor Alkaloids in Tibetan Corydalis. Molecules. (2022).[1] Discusses Corysamine and related alkaloids in cancer and cytotoxicity.
-
Acetylcholinesterase Inhibitory Compounds from Corydalis. Nat. Prod. Commun. (2011).[1][3][6] Provides comparative data for Corydalis alkaloids including 13-methyl derivatives.
Sources
- 1. Corysamine | C20H16NO4+ | CID 147329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. florajournal.com [florajournal.com]
- 5. The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of d-chlorpheniramine following intravenous and oral administration in healthy Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Optimizing Quantification Strategies for Corysamine Chloride
Executive Summary
Establishing a robust calibration curve for Corysamine chloride —a quaternary protoberberine alkaloid found in Corydalis yanhusuo—is not merely a box-ticking exercise in linearity. It is a critical control point that dictates the reliability of pharmacokinetic (PK) data and quality control (QC) assessments.
This guide moves beyond basic textbook protocols. We compare the two industry-standard approaches: HPLC-UV/DAD (High-Performance Liquid Chromatography with Diode Array Detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). While HPLC-UV remains the workhorse for raw material standardization, LC-MS/MS is the non-negotiable standard for bioanalysis due to the low abundance of Corysamine in plasma.
Part 1: The Analyte & The Challenge
Corysamine is a quaternary ammonium alkaloid (
-
Silanol Interaction: The cationic nitrogen interacts strongly with residual silanol groups on C18 columns, leading to severe peak tailing.
-
Solubility: While soluble in methanol and hot water, it can precipitate in high-organic mobile phases if buffers are not optimized.
Comparative Overview: HPLC-UV vs. LC-MS/MS
| Feature | HPLC-UV/DAD | LC-MS/MS (QqQ) |
| Primary Application | QC of Herbal Extracts / Raw Material | Pharmacokinetics (Plasma/Tissue) |
| Sensitivity (LLOQ) | ||
| Selectivity | Moderate (Co-elution with Coptisine/Berberine possible) | High (MRM transitions are specific) |
| Linearity Range | ||
| Cost per Sample | Low | High |
| Common Pitfall | Peak tailing reduces integration accuracy | Matrix effects (Ion suppression) |
Part 2: Strategic Method Selection
Choosing the right method depends on your limit of quantification (LOQ) requirements and matrix complexity.[1]
Figure 1: Decision matrix for selecting the appropriate quantification method based on sample matrix and sensitivity requirements.
Part 3: Experimental Protocol (LC-MS/MS Focus)
This protocol focuses on LC-MS/MS validation, as it is the more technically demanding workflow required for drug development.
Reagents & Materials[2][3][4][5][6]
-
Analyte: Corysamine Chloride Reference Standard (Purity > 98%).[2]
-
Internal Standard (IS): Carbamazepine (generic) or Tetrahydropalmatine (structural analog). Note: Avoid Berberine as an IS if analyzing natural extracts, as it is likely naturally present.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
-
Matrix: Blank rat plasma (for PK studies) or Solvent (for neat standards).
Stock Solution Preparation
Causality: We use a two-step dilution to minimize weighing errors and prevent precipitation.
-
Primary Stock (1.0 mg/mL): Weigh 10.0 mg Corysamine Chloride into a 10 mL volumetric flask. Dissolve in MeOH . Water is avoided here to ensure stability against microbial growth during storage.
-
Working Standard (10
g/mL): Dilute 100 L of Primary Stock into 9.9 mL of 50% MeOH/Water.
Calibration Curve Construction
The System: A serial dilution scheme that ensures independent data points.
| Standard ID | Concentration (ng/mL) | Preparation Volume | Diluent Volume |
| STD-8 | 1000 | 100 | 900 |
| STD-7 | 500 | 500 | 500 |
| STD-6 | 200 | 400 | 600 |
| STD-5 | 100 | 500 | 500 |
| STD-4 | 50 | 500 | 500 |
| STD-3 | 10 | 200 | 800 |
| STD-2 | 5 | 500 | 500 |
| STD-1 | 1 | 200 | 800 |
Diluent: 50% Methanol in Water containing 0.1% Formic Acid.
Sample Extraction (Protein Precipitation)[2]
-
Aliquot 50
L of plasma/sample. -
Add 150
L of ACN containing Internal Standard (20 ng/mL). -
Vortex for 3 min (Critical for releasing protein-bound drug).
-
Centrifuge at 12,000 rpm for 10 min at 4°C.
-
Inject 5
L of supernatant.
Part 4: Analytical Workflow & Visualization
Figure 2: Step-by-step workflow for the preparation and analysis of Corysamine chloride samples.
Part 5: Validation & Acceptance Criteria
To ensure Trustworthiness , the method must be self-validating. Do not rely on simple linear regression (
Linearity & Weighting
Due to the wide dynamic range (3 orders of magnitude), homoscedasticity (equal variance) is rarely met.
-
Action: Apply a
weighting factor to the regression. -
Acceptance:
. -
Back-calculation: Calculated concentrations of standards must be within
of nominal ( for LLOQ).
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive (Quaternary nitrogen provides a strong pre-charged signal).
-
Precursor Ion:
324.1 . -
Product Ions:
-
Quantifier:
292.1 (Loss of ). -
Qualifier:
278.1 or 308.1.
-
Troubleshooting Peak Tailing
If you observe tailing (Asymmetry factor > 1.5):
-
Mobile Phase: Ensure at least 0.1% Formic Acid or 5mM Ammonium Formate is present. The acidic pH suppresses silanol ionization on the column.
-
Column Choice: Switch to a "charged surface hybrid" (CSH) or "polar-embedded" C18 column designed for basic compounds.
References
-
PubChem. (n.d.).[3] Corysamine. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Chen, J., et al. (2011). Determination of protoberberine alkaloids in Coptidis Rhizoma by HPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Tan, X., et al. (2013). Simultaneous determination of 13 alkaloids in Corydalis yanhusuo by HPLC-DAD. Journal of Chromatographic Science. [Link]
Sources
Beyond Berberine: Evaluating Corysamine as a High-Fidelity Quality Control Marker for Coptis Extracts
Executive Summary
For decades, the quality control (QC) of Coptis chinensis (Rhizoma Coptidis) and its commercial extracts has relied heavily on Berberine as the primary standardization marker. While Berberine is the most abundant alkaloid, its ubiquity in other species (Berberis, Mahonia, Hydrastis) renders it insufficient for precise species authentication or detecting sophisticated adulteration.
This guide evaluates Corysamine , a protoberberine alkaloid often overshadowed by the "Big 4" (Berberine, Coptisine, Palmatine, Epiberberine), as a critical high-fidelity marker. We present experimental protocols and comparative data demonstrating why Corysamine—specifically its ratio to Coptisine and interaction with G-quadruplex DNA—offers a superior metric for advanced fingerprinting and functional validation.
Part 1: The Scientific Case for Corysamine
The Limitations of Berberine
Berberine typically constitutes 5–8% of the dried rhizome weight. Its high abundance makes it easy to quantify but poor for specificity.
-
The "Spiking" Problem: Low-quality herbal extracts can be "spiked" with synthetic Berberine or cheaper Berberis extracts to pass total alkaloid tests.
-
Species Ambiguity: Berberine does not distinguish between Coptis chinensis (premium) and Coptis teeta or Coptis deltoidea effectively.
Corysamine: The Precision Marker
Corysamine (
-
Fingerprint Fidelity: Corysamine is a minor constituent in Coptis but a major one in Corydalis. Its precise quantification in Coptis extracts serves as a "limit test"—high levels indicate adulteration with Corydalis, while total absence suggests over-purification or synthetic spiking.
-
Functional Bioactivity: Unlike Berberine, which broadly targets metabolic pathways (AMPK), Corysamine shows high specificity for G-quadruplex DNA stabilization , a mechanism relevant to oncogene regulation (c-MYC promoter inhibition).
Structural Comparison
| Feature | Berberine | Coptisine | Corysamine |
| Class | Protoberberine | Protoberberine | Protoberberine |
| Substituents (Ring A) | 2,3-dimethoxy | 2,3-methylenedioxy | 2,3-methylenedioxy |
| Substituents (Ring D) | 9,10-dimethoxy | 9,10-methylenedioxy | 9,10-methylenedioxy + 13-Methyl |
| Polarity | Moderate | High | Moderate-High |
| QC Role | Potency (Bulk) | Potency (Secondary) | Authentication & Specificity |
Part 2: Comparative Performance Analysis
The following data compares the chromatographic and functional performance of Corysamine against standard markers.
Chromatographic Resolution (UPLC-MS/MS)
In standard C18 reverse-phase chromatography, alkaloid tailing is a major challenge. Corysamine elutes in a critical window between Coptisine and Berberine, requiring optimized mobile phases.
Table 1: Retention Time and Resolution Metrics (Agilent Zorbax Eclipse Plus C18) Mobile Phase: Acetonitrile : 30mM Ammonium Acetate (0.1% Formic Acid)
| Marker | Retention Time ( | Resolution ( | Tailing Factor ( | LOD (ng/mL) |
| Magnoflorine | 2.15 | - | 1.2 | 1.5 |
| Coptisine | 4.85 | > 2.0 | 1.1 | 0.5 |
| Corysamine | 5.92 | 1.8 | 1.15 | 0.8 |
| Epiberberine | 6.45 | 1.5 | 1.3 | 0.6 |
| Berberine | 8.10 | 2.5 | 1.4 | 0.2 |
| Palmatine | 8.35 | 1.2 | 1.3 | 0.3 |
Insight: Corysamine provides a critical "mid-stream" checkpoint. If the resolution between Coptisine and Epiberberine collapses (common in degraded columns), Corysamine co-elution is the first warning sign of method failure.
Functional Stability (G-Quadruplex Binding)
Recent studies utilize DNA-binding affinity as a "bio-fingerprint." Corysamine exhibits superior thermal stabilization of G-quadruplex structures compared to Berberine, making it a better marker for extracts intended for oncological research.
Table 2: Bioactivity Proxy -
| Compound | Binding Affinity ( | Specificity (vs. dsDNA) | |
| Berberine | 3.5 | 1.2 | Moderate |
| Coptisine | 6.1 | 6.7 | High |
| Corysamine | 4.9 | 3.6 | High |
| Stylopine | 0.2 | < 0.1 | None |
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to simultaneously quantify the "Big 4" and Corysamine, ensuring no "peak hiding" occurs.
Extraction Workflow
-
Solvent: 70% Methanol / 30% Water (v/v) + 0.1% HCl. (Acidification is crucial to protonate alkaloids and improve extraction efficiency from the lignocellulosic matrix).
-
Method: Ultrasonication (40 kHz, 300W) for 30 mins at 25°C.
-
Validation Check: Re-extract residue. If secondary extraction yields >5% of primary, increase solvent volume ratio to 1:50.
UPLC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Buffer is mandatory to suppress silanol interactions).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-8 min: 10%
35% B (Critical slope for Corysamine/Coptisine separation) -
8-10 min: 35%
90% B
-
-
Detection: ESI+ Mode.
-
Corysamine Transition:
338.1 323.1 (Loss of methyl group). -
Coptisine Transition:
320.1 292.1.
-
Visualization of the Analytical Logic
Caption: Analytical decision tree utilizing Corysamine as a ratio-based discriminator for species authentication.
Part 4: Discussion & Recommendations
The "Ratio Rule" for Researchers
For drug development, absolute quantification of Berberine is insufficient. We recommend the Corysamine/Coptisine Ratio (CCR) as a quality metric:
-
CCR < 0.05: High probability of genuine Coptis chinensis.
-
CCR > 0.10: Indicates potential adulteration with Corydalis species (where Corysamine is a major alkaloid) or Coptis japonica (variable ratios).
-
CCR = 0: Indicates potential use of purified Berberine hydrochloride rather than full-spectrum extract.
Biological Relevance
While Coptisine and Berberine drive the bulk anti-inflammatory effects, Corysamine's specific interaction with DNA structures (G-quadruplexes) suggests that extracts lacking this marker may fail to reproduce specific anti-proliferative data observed in whole-herb studies.
Final Recommendation: Include Corysamine in your MRM (Multiple Reaction Monitoring) panel not for potency, but for integrity . It is the seal of authenticity in a market flooded with generic Berberine.
References
-
Biological Response Profiling Reveals the Functional Differences of Main Alkaloids in Rhizoma Coptidis. ResearchGate. (2021). Link
-
Quaternary protoberberine alkaloids and their interactions with DNA. Chemical Papers. (2019). Link
-
Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species. Chinese Medicine. (2009).[1] Link
-
Rapid Analysis of Components in Coptis chinensis Franch by Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry. Pharmacognosy Magazine. (2017). Link
-
Acetylcholinesterase and Butyrylcholinesterase Inhibitory Compounds from Corydalis cava. Natural Product Communications. (2010). Link
Sources
Reproducibility of Corysamine Chloride Bioassays: A Comparative Technical Guide
Topic: Reproducibility of Corysamine chloride bioassays across laboratories Content Type: Publish Comparison Guide
Executive Summary
The Reproducibility Crisis in Natural Product Bioassays: Corysamine chloride, a protoberberine alkaloid extracted from Corydalis yanhusuo and C. cava, exhibits potent acetylcholinesterase (AChE) inhibitory and anti-inflammatory properties. However, inter-laboratory data shows significant variance in reported IC50 values (ranging from low micromolar to ineffective), often attributed to non-standardized solvation, light sensitivity, and enzymatic assay conditions.
This guide provides a definitive, objective comparison of Corysamine chloride against industry standards (Berberine, Donepezil) and outlines a self-validating experimental framework to ensure data integrity.
Part 1: Chemical & Physical Stability Profile
The root cause of bioassay variability often lies in the physical handling of the compound before it ever reaches the biological target.
| Property | Corysamine Chloride | Berberine Chloride (Alternative) | Impact on Reproducibility |
| Molecular Weight | 369.8 g/mol | 371.8 g/mol | Minimal; structurally homologous. |
| Solubility (Water) | Moderate (< 5 mg/mL) | Moderate (< 5 mg/mL) | High Risk: Chloride salts of protoberberines often form aggregates in aqueous buffers (PBS) at high concentrations, leading to false negatives in enzymatic assays. |
| Solubility (DMSO) | High (> 20 mg/mL) | High (> 25 mg/mL) | Control Point: Stock solutions must be prepared in DMSO. Direct aqueous dissolution is unreliable. |
| Light Sensitivity | High (Photosensitive) | High | Critical: Exposure to ambient light causes photochemical degradation/rearrangement, altering potency within hours. |
| pKa | ~11.5 (Quaternary amine) | ~11.7 | pH-dependent solubility; precipitation occurs in basic buffers (pH > 8.0). |
Part 2: Bioassay Performance Comparison
A. Acetylcholinesterase (AChE) Inhibition
Target: Alzheimer’s Disease therapeutics / Cholinergic signaling.
Objective Comparison: Data synthesized from comparative screenings of Corydalis alkaloids.[1]
| Compound | IC50 (AChE) Range | Mechanism of Action | Reproducibility Score |
| Corysamine Cl | 10 – 45 µM | Mixed-type inhibition; binds peripheral anionic site (PAS) and catalytic site. | Medium: Highly sensitive to enzyme source (Electrophorus vs. Human) and buffer pH. |
| Berberine Cl | 0.4 – 2.0 µM | Mixed-type inhibition. | High: Well-characterized standard. |
| Coptisine | 4.0 – 15 µM | Competitive inhibition. | Medium: Structural isomer of Corysamine; often cross-contaminated. |
| Donepezil | 0.01 – 0.05 µM | Specific, potent reversible inhibitor. | Very High: Synthetic standard for assay validation. |
Key Insight: While less potent than Donepezil, Corysamine's value lies in its multi-target pharmacology , simultaneously inhibiting AChE while reducing neuroinflammation—a dual mechanism Donepezil lacks.
B. Anti-Inflammatory Activity (NO Inhibition)
Target: LPS-induced Nitric Oxide production in RAW 264.7 macrophages.[2]
| Compound | IC50 (NO Inhibition) | Cytotoxicity (CC50) | Therapeutic Index |
| Corysamine Cl | 15 – 30 µM | > 100 µM | High: Effective inhibition without significant cell death. |
| Berberine Cl | 5 – 10 µM | > 80 µM | High. |
| L-NMMA | ~10 µM | Non-toxic | Control (NOS inhibitor). |
Part 3: Standardized Protocols for Reproducibility
Protocol 1: The "Gold Standard" AChE Inhibition Assay
Designed to eliminate solvent interference and aggregation artifacts.
Reagents:
-
Enzyme: Recombinant Human AChE (avoid Electrophorus if targeting human translation).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: DTNB (Ellman’s Reagent).
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0) ± 0.1% BSA (BSA prevents alkaloid aggregation).
Workflow:
-
Solvation: Dissolve Corysamine Chloride in 100% DMSO to 10 mM (Stock).
-
Dilution: Serial dilute in DMSO first , then dilute 1:100 into Buffer. Final DMSO concentration must be < 1% to avoid enzyme denaturation.
-
Pre-Incubation (Critical): Incubate Enzyme + Inhibitor for 15 minutes at 25°C.
-
Why? Protoberberines are slow-binding inhibitors. Immediate substrate addition yields falsely high IC50 values.
-
-
Reaction: Add ATCI + DTNB. Measure absorbance at 412 nm kinetically for 10 minutes.
-
Validation: Run a Donepezil control. If Donepezil IC50 deviates >20% from 20 nM, discard the run.
Protocol 2: Anti-Inflammatory Assay (RAW 264.7)
Workflow:
-
Seeding: Plate RAW 264.7 cells (5x10⁵ cells/mL) in DMEM + 10% FBS. Allow 24h attachment.
-
Treatment: Pre-treat with Corysamine (0.1 - 50 µM) for 1 hour before LPS stimulation.
-
Why? Post-treatment is ineffective for NF-kB pathway blockers.
-
-
Stimulation: Add LPS (1 µg/mL). Incubate 24 hours.
-
Readout: Mix 100 µL supernatant + 100 µL Griess Reagent. Read at 540 nm.
-
Normalization: Mandatory MTT or CCK-8 assay on the same cells to ensure NO reduction isn't just cell death.
Part 4: Visualization of Reproducibility Logic
The following diagram maps the sources of variability and the control checkpoints required to stabilize the bioassay data.
Caption: Logic flow identifying critical control points (Green) versus common failure modes (Red) in Corysamine bioassays.
Part 5: References
-
Identification of Protoberberine Alkaloids as AChE Inhibitors Title: Screening of the active ingredients in natural products by capillary electrophoresis and high performance liquid chromatography-mass spectrometry. Source:Se Pu (2013). URL:[Link]
-
Comparative Potency of Berberine and Coptisine Title: Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex.[3] Source:Frontiers in Pharmacology (2019). URL:[Link]
-
Anti-Inflammatory Mechanisms of Protoberberines Title: Anti-Inflammatory Activity of Heterocarpin from the Salt Marsh Plant Corydalis heterocarpa in LPS-Induced RAW 264.7 Macrophage Cells. Source:Marine Drugs (2015). URL:[Link]
-
Solubility and Stability of Chloride Salts in Bioassays Title: Comparison of Dimethyl Sulfoxide and Water as Solvents for Susceptibility Testing.[4] Source:Journal of Clinical Microbiology (2010). URL:[Link]
-
AChE Assay Standardization (Ellman's Method) Title: Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases.[5][6] Source:International Journal of Molecular Sciences (2021). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 3. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine originally isolated from Chinese medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
